molecular formula C13H20N2O B043018 (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol CAS No. 220060-79-7

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Cat. No.: B043018
CAS No.: 220060-79-7
M. Wt: 220.31 g/mol
InChI Key: KXPYQPKQXZWYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol is a piperidine-based chemical compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure, featuring a piperidine ring substituted with both aminomethyl and hydroxymethyl groups, makes it a valuable semi-flexible linker, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). In PROTAC technology, this compound can be used to tether a target protein ligand to an E3 ubiquitin ligase recruiter, facilitating the selective degradation of disease-causing proteins by the cellular proteasome system. The presence of both amine and alcohol functional groups provides versatile handles for synthetic conjugation, allowing researchers to create complex bifunctional molecules. Beyond PROTACs, this building block is also utilized in proteomics research for studying protein structures and functions, and it serves as a key synthetic intermediate in various pharmaceutical discovery campaigns. The compound is exclusively intended for research applications and is not designed for human or veterinary therapeutic use.

Properties

IUPAC Name

[1-[2-(aminomethyl)phenyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-9-12-3-1-2-4-13(12)15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPYQPKQXZWYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377490
Record name {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220060-79-7
Record name {1-[2-(Aminomethyl)phenyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-[2-(aminomethyl)phenyl]piperidin-4-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of this compound, a molecule of interest in pharmaceutical research due to its structural motifs. The proposed synthesis involves a two-step process commencing with the N-arylation of piperidin-4-ylmethanol, followed by the reduction of a nitro group to the desired primary amine.

Overall Synthesis Pathway

The synthesis proceeds via two key transformations:

  • Step 1: Nucleophilic Aromatic Substitution: Reaction of piperidin-4-ylmethanol with 1-fluoro-2-nitrobenzene to yield (1-(2-nitrophenyl)piperidin-4-yl)methanol.

  • Step 2: Catalytic Hydrogenation: Reduction of the nitro group of (1-(2-nitrophenyl)piperidin-4-yl)methanol to afford the final product, this compound.

Synthesis_Pathway A Piperidin-4-ylmethanol + 1-Fluoro-2-nitrobenzene B (1-(2-Nitrophenyl)piperidin-4-yl)methanol A->B  Step 1: N-Arylation (K2CO3, DMF, 70°C) C This compound B->C Step 2: Reduction (H2, Pd/C, Methanol)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (1-(2-Nitrophenyl)piperidin-4-yl)methanol

This procedure details the nucleophilic aromatic substitution reaction between piperidin-4-ylmethanol and 1-fluoro-2-nitrobenzene.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
Piperidin-4-ylmethanolC6H13NO115.171.15 g0.01
1-Fluoro-2-nitrobenzeneC6H4FNO2141.101.41 g0.01
Potassium Carbonate (K2CO3)K2CO3138.212.76 g0.02
Dimethylformamide (DMF), dryC3H7NO73.0920 mL-
Ethyl Acetate (EtOAc)C4H8O288.11As needed-
BrineNaCl(aq)-As needed-
Anhydrous Sodium SulfateNa2SO4142.04As needed-

Procedure:

  • To a stirred solution of piperidin-4-ylmethanol (1.15 g, 0.01 mol) in dry dimethylformamide (20 mL) under a nitrogen atmosphere, add potassium carbonate (2.76 g, 0.02 mol).

  • Add 1-fluoro-2-nitrobenzene (1.41 g, 0.01 mol) to the suspension.

  • Heat the reaction mixture to 70°C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.

  • To the residue, add brine (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain (1-(2-nitrophenyl)piperidin-4-yl)methanol.

Expected Yield: Based on similar reactions, a yield of 90-98% can be anticipated.[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of the intermediate compound to a primary amine using catalytic hydrogenation.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
(1-(2-Nitrophenyl)piperidin-4-yl)methanolC12H16N2O3236.272.36 g0.01
Palladium on Carbon (10% Pd/C)Pd/C-0.24 g (10 mol%)-
Methanol (MeOH)CH4O32.0450 mL-
Hydrogen Gas (H2)H22.021 atm (balloon)-

Procedure:

  • Dissolve (1-(2-nitrophenyl)piperidin-4-yl)methanol (2.36 g, 0.01 mol) in methanol (50 mL).

  • To this solution, add 10% palladium on carbon (0.24 g).

  • Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol (20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by silica gel chromatography to obtain pure this compound.

Expected Yield: Catalytic hydrogenation of nitroarenes typically proceeds with high yields, often greater than 95%.[1]

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction A1 Combine Piperidin-4-ylmethanol, K2CO3, and DMF A2 Add 1-Fluoro-2-nitrobenzene A1->A2 A3 Heat to 70°C for 12-18h A2->A3 A4 Work-up: - Concentrate - Extract with EtOAc - Dry and Concentrate A3->A4 A5 Purification: Silica Gel Chromatography A4->A5 A6 Isolate (1-(2-Nitrophenyl)piperidin-4-yl)methanol A5->A6 B1 Dissolve Nitro Intermediate in Methanol A6->B1 B2 Add 10% Pd/C B1->B2 B3 Hydrogenate (H2 balloon, RT, 4-6h) B2->B3 B4 Work-up: - Filter through Celite - Concentrate B3->B4 B5 Purification (if necessary) B4->B5 B6 Isolate this compound B5->B6

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions.

StepReactionReactantsKey Reagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
1N-ArylationPiperidin-4-ylmethanol, 1-Fluoro-2-nitrobenzeneK2CO3DMF7012-1890-98[1]
2Catalytic Hydrogenation(1-(2-Nitrophenyl)piperidin-4-yl)methanol10% Pd/C, H2MethanolRoom Temp.4-6>95[1]

This guide provides a comprehensive overview of a feasible synthetic route for this compound. Researchers should adapt and optimize these protocols as necessary for their specific laboratory conditions and scale. Standard laboratory safety procedures should be followed at all times.

References

Absence of Publicly Available Data for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive search of publicly accessible scientific databases and literature has revealed no specific physicochemical data, experimental protocols, or established biological signaling pathways for the compound (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. This suggests that the compound may be a novel chemical entity, a proprietary research compound not yet described in public literature, or an internal discovery candidate within a private organization.

Due to the absence of specific information, this guide will provide a template illustrating the expected content and format for such a technical document. We will use a well-characterized, structurally related compound, 4-(2-(piperidin-1-yl)ethoxy)aniline , as a representative example to demonstrate the presentation of physicochemical properties, experimental methodologies, and data visualization as requested.

Exemplar Technical Guide: Physicochemical Properties of 4-(2-(piperidin-1-yl)ethoxy)aniline

This document serves as a template to outline the physicochemical characteristics of a substituted piperidine derivative, using 4-(2-(piperidin-1-yl)ethoxy)aniline as a stand-in for the requested compound. The data and protocols provided below are specific to this exemplar and should not be attributed to this compound.

Physicochemical Data Summary

The core physicochemical properties of 4-(2-(piperidin-1-yl)ethoxy)aniline are summarized in the table below. These parameters are critical for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Appearance Solid
Melting Point 45-48 °C
Boiling Point 345.7 °C at 760 mmHg
Calculated logP 2.45
Calculated pKa 9.55 (most basic)
Aqueous Solubility Predicted to be low; experimental data sparse
Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard in the field of medicinal chemistry and drug discovery.

2.1. Determination of Melting Point

The melting point is determined using a digital melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded. This range provides an indication of the compound's purity.

2.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purity is assessed using reverse-phase HPLC. A solution of the compound is injected onto a C18 column. A gradient elution is typically employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol). The compound's elution is monitored using a UV detector, and the peak area is used to calculate purity relative to any detected impurities.

2.3. Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a common technique for determining logP. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in each phase is determined using UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2.4. Potentiometric Titration for pKa Determination

The pKa is determined by potentiometric titration. The compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility). The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Visualization of Methodologies and Pathways

Diagrams created using Graphviz provide a clear visual representation of workflows and relationships. The following are examples relevant to the characterization of a novel compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Profiling Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure MP Melting Point Structure->MP Pure Compound logP logP Determination Structure->logP Pure Compound pKa pKa Measurement Structure->pKa Pure Compound Solubility Aqueous Solubility Structure->Solubility Pure Compound G A Compound B Target Protein A->B Binds C Signaling Cascade Activation/Inhibition B->C Modulates D Cellular Response (e.g., Proliferation, Apoptosis) C->D Leads to E Therapeutic Outcome D->E Contributes to

Uncharted Territory: The Mechanism of Action of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, the specific mechanism of action for the compound (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol remains uncharacterized in publicly accessible research. As a result, a detailed technical guide on its core pharmacology, including quantitative data and signaling pathways, cannot be constructed at this time.

This compound is a distinct chemical entity with the CAS Number 220060-79-7. Its structure features a piperidine ring, a common scaffold in many pharmacologically active compounds, substituted with an aminomethylphenyl group. While the individual components of the molecule are present in various drugs with known mechanisms, the biological activity of this specific combination has not been elucidated in published studies.

The piperidine moiety is a versatile scaffold found in drugs targeting a wide range of receptors and enzymes, including but not limited to:

  • Dopamine and Serotonin Receptors: Many antipsychotics and antidepressants incorporate a piperidine ring.

  • Opioid Receptors: Several potent analgesics are based on a piperidine structure.

  • Acetylcholinesterase: Some Alzheimer's disease medications feature this heterocyclic motif.

  • Dipeptidyl Peptidase-4 (DPP-4): A class of drugs for type 2 diabetes are piperidine derivatives.

The presence of the aminomethylphenyl group could confer affinity for a variety of other biological targets, but without experimental data, any proposed mechanism of action would be purely speculative.

Future Directions

The lack of information on this compound presents an open area for pharmacological research. Future investigations would need to involve a series of fundamental studies to determine its biological activity. A potential workflow for such an investigation is outlined below.

Caption: A generalized workflow for determining the mechanism of action of a novel compound.

An In-depth Technical Guide on the In Vitro Stability of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the anticipated in vitro stability of the novel chemical entity, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. In the absence of direct experimental data for this specific molecule, this document outlines the predicted metabolic and chemical stability based on the well-established metabolic pathways of structurally related compounds containing piperidine, aminophenyl, and methanol moieties. Detailed experimental protocols for assessing metabolic stability in liver microsomes and plasma, as well as for evaluating chemical stability, are provided to enable researchers to generate empirical data. This guide is intended to serve as a foundational resource for scientists and professionals involved in the preclinical development of this and similar compounds, facilitating informed decision-making in lead optimization and candidate selection.

Introduction

This compound is a chemical entity featuring a piperidine ring, a versatile scaffold prevalent in numerous pharmaceuticals.[1][2] The piperidine moiety is often favored in drug design for its ability to improve pharmacokinetic properties.[1] The presence of an aminomethylphenyl group and a primary alcohol (methanol) introduces potential sites for metabolic transformation. Understanding the in vitro stability of this compound is a critical early step in the drug discovery process, as it significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3]

This guide will explore the predicted stability of this compound and provide the necessary methodologies for its empirical determination.

Predicted Metabolic Stability

The metabolic fate of a drug candidate is largely determined by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes (Phase I metabolism) and conjugating enzymes (Phase II metabolism).[4][5][6]

Predicted Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound.[7][8] For this compound, several Phase I metabolic pathways can be anticipated:

  • Oxidation of the Piperidine Ring: The piperidine ring is susceptible to oxidation at various positions. Hydroxylation of the carbon atoms on the piperidine ring is a common metabolic pathway.[3] N-dealkylation, while less likely due to the nature of the substituent, is another potential route.[3]

  • Oxidation of the Aminomethyl Group: The primary amine of the aminomethyl group can undergo oxidative deamination.

  • Oxidation of the Methanol Group: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation at various positions, catalyzed by CYP enzymes.[9]

The piperidine ring itself is a common site for metabolism by cytochrome P450 enzymes.[10] Specifically, enzymes like CYP2D6, CYP3A4, and CYP1A2 are often involved in the metabolism of piperidine-containing drugs.[9][11]

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility to facilitate excretion.[7][12][13]

  • Glucuronidation: The hydroxyl group of the methanol moiety and the primary amine of the aminomethyl group are potential sites for glucuronidation, a common Phase II reaction.[7]

  • Sulfation: The hydroxyl and amino groups can also be conjugated with a sulfonate group.

  • N-Acetylation: The primary amine is a substrate for N-acetyltransferases.

In Vitro Stability Assays: Experimental Protocols

To empirically determine the stability of this compound, the following in vitro assays are recommended.

Metabolic Stability in Liver Microsomes

This assay is a primary screen for assessing Phase I metabolic stability, particularly the involvement of CYP enzymes.[14][15]

Objective: To determine the rate of disappearance of the test compound upon incubation with liver microsomes.

Materials:

  • Test compound: this compound

  • Pooled liver microsomes (human, rat, mouse, etc.)[16]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[16]

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution. The final concentration of the test compound is typically 1 µM.[14][16]

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[16]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[16][18]

  • Centrifuge the plate to precipitate the proteins.[18]

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Plasma Stability Assay

This assay evaluates the stability of the compound in plasma, which contains various enzymes such as esterases and amidases.[19][20]

Objective: To determine the rate of degradation of the test compound in plasma.

Materials:

  • Test compound

  • Pooled plasma (human, rat, mouse, etc.)[20]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add the plasma and pre-incubate at 37°C.

  • Add the test compound to the plasma to initiate the assay. A typical final concentration is 1 µM.[19]

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[20][21]

  • Centrifuge the plate to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) from the plot of the percentage remaining versus time.

Chemical Stability Assay

This assay assesses the intrinsic stability of the compound under various pH and temperature conditions, independent of enzymatic activity.[22][23]

Objective: To evaluate the degradation of the test compound in aqueous solutions of different pH values.

Materials:

  • Test compound

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0)

  • Acetonitrile (ACN)

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • Add the stock solution to the different pH buffers to a final concentration.

  • Incubate the solutions at a specific temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and quench with acetonitrile if necessary.

  • Analyze the samples by LC-MS/MS to quantify the parent compound.

Data Analysis:

  • Plot the percentage of the parent compound remaining against time for each pH condition.

  • Determine the degradation rate and half-life at each pH.

Data Presentation

The quantitative data obtained from the stability assays should be summarized in clear and concise tables for easy comparison.

Table 1: Metabolic Stability in Liver Microsomes

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human
Rat
Mouse

| Dog | | |

Table 2: Plasma Stability

Species Half-life (t½, min) % Remaining at 120 min
Human
Rat
Mouse

| Dog | | |

Table 3: Chemical Stability

pH Temperature (°C) Half-life (t½, hours)
1.2 37
4.5 37
7.4 37

| 9.0 | 37 | |

Visualizations

Experimental Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound, Microsomes, and Buffer in 96-well Plate prep_compound->mix prep_microsomes Prepare Microsome and Buffer Mix prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->time_points quench Quench with Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Predicted Metabolic Pathways

Predicted_Metabolism parent This compound hydroxylation_ring Piperidine Ring Hydroxylation parent->hydroxylation_ring deamination Oxidative Deamination parent->deamination oxidation_alcohol Alcohol Oxidation parent->oxidation_alcohol hydroxylation_phenyl Aromatic Hydroxylation parent->hydroxylation_phenyl glucuronidation Glucuronidation parent->glucuronidation Direct sulfation Sulfation parent->sulfation Direct acetylation N-Acetylation parent->acetylation Direct hydroxylation_ring->glucuronidation deamination->acetylation oxidation_alcohol->glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways.

Conclusion

While specific in vitro stability data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its prediction and empirical determination. Based on its structural features, the compound is likely to undergo Phase I and Phase II metabolism. The provided experimental protocols for microsomal and plasma stability, as well as chemical stability, offer a clear path for researchers to generate the necessary data to characterize this compound. The resulting stability profile will be instrumental in guiding further preclinical development and understanding the compound's potential as a therapeutic agent.

References

Crystal Structure Analysis of a Substituted Piperidinyl-Methanol Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of a substituted piperidinyl-methanol derivative. While the primary focus of this document is on the analytical techniques and data presentation relevant to such compounds, it utilizes the publicly available data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol as a representative case study due to the absence of a published crystal structure for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in the searched scientific literature. The methodologies and data interpretation presented herein are directly applicable to the structural elucidation of similar small molecules.

Introduction

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property protection. This document details the experimental and computational workflow for determining and analyzing the crystal structure of a representative substituted piperidinyl-methanol compound.

Synthesis and Crystallization

The synthesis of the title compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride. Triethylamine served as a base in a methylene dichloromethane solvent at room temperature.[1]

Experimental Protocol: Synthesis and Crystallization

  • Reaction Setup: Diphenyl(piperidin-4-yl)methanol is dissolved in methylene dichloromethane.

  • Base Addition: Triethylamine is added to the solution.

  • Condensation: p-Toluenesulfonyl chloride is added to the mixture, and the reaction proceeds for 4 hours at room temperature.[1]

  • Purification: The resulting product is purified by column chromatography using a mixture of ethyl acetate and hexane (8:2) as the eluent.[1]

  • Crystallization: The purified pale brown solid is dissolved in ethyl acetate. Slow evaporation of the solvent over several days yields pure light brown crystals suitable for X-ray diffraction.[1]

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization Reactants Diphenyl(piperidin-4-yl)methanol + p-Toluenesulfonyl Chloride Reaction Condensation (Room Temp, 4h) Reactants->Reaction Solvent_Base MDC + Triethylamine Solvent_Base->Reaction Crude_Product Crude Product Reaction->Crude_Product Column_Chromatography Column Chromatography (EtOAc/Hexane) Crude_Product->Column_Chromatography Purified_Solid Purified Solid Column_Chromatography->Purified_Solid Dissolution Dissolve in Ethyl Acetate Purified_Solid->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Crystals Single Crystals Slow_Evaporation->Crystals

Figure 1: Synthetic and Crystallization Workflow.

X-ray Crystallography

Single-crystal X-ray diffraction is a definitive technique for determining the atomic and molecular structure of a crystalline solid.[2] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.[2]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (dimensions ~0.27 x 0.25 x 0.25 mm) is selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a diffractometer equipped with a sealed X-ray source (e.g., graphite-monochromated MoKα radiation).[1] The data are collected at a controlled temperature.

  • Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities, scaling, and space group determination.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

G Start Single Crystal Goniometer Crystal Mounting on Goniometer Start->Goniometer Xray_Source X-ray Source (MoKα radiation) Diffractometer Diffractometer Xray_Source->Diffractometer Goniometer->Diffractometer Detector Detector (Image Plate) Diffractometer->Detector Data_Collection Data Collection Detector->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Figure 2: X-ray Crystallography Workflow.

Crystal Structure Data and Analysis

The crystallographic analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol revealed that the compound crystallizes in the monoclinic space group P2₁/c.[1] The key crystallographic data and refinement parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical formulaC₁₃H₁₉NO₃S
Formula weight269.36
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.2490(13)
b (Å)11.4710(9)
c (Å)20.997(3)
β (°)116.344(3)
Volume (ų)2212.2(5)
Z4
Calculated density (g/cm³)1.348
Absorption coefficient (mm⁻¹)0.246
F(000)1152
Crystal size (mm³)0.27 x 0.25 x 0.25
Theta range for data collection (°)2.13 to 27.00
Reflections collected10134
Independent reflections4801 [R(int) = 0.0345]
Final R indices [I>2σ(I)]R1 = 0.0518, wR2 = 0.1386
R indices (all data)R1 = 0.0716, wR2 = 0.1543
Goodness-of-fit on F²1.041

Data sourced from the study on [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.[1]

The molecular structure reveals that the piperidine ring adopts a stable chair conformation. The geometry around the sulfur atom of the toluenesulfonyl group is tetrahedral.[1] The crystal packing is stabilized by intermolecular and intramolecular hydrogen bonds of the O–H···O and C–H···O types.[1]

Conclusion

This technical guide outlines the essential steps and data presentation for the crystal structure analysis of a substituted piperidinyl-methanol derivative, using [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol as a detailed example. The synthesis, crystallization, and single-crystal X-ray diffraction provide unambiguous structural information that is invaluable for drug discovery and development. The methodologies described are standard for the structural elucidation of small organic molecules and serve as a robust framework for researchers in the field.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Potential Biological Targets of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Promising Piperidine Scaffold

This technical guide offers an in-depth analysis of the potential biological targets of the novel chemical entity, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available information on this compound and its analogs to elucidate its potential mechanisms of action and therapeutic applications.

While direct experimental data on the specific biological targets of this compound are not extensively available in the public domain, a comprehensive analysis of its structural features and the biological activities of related piperidine-containing molecules allows for the formulation of strong hypotheses regarding its potential pharmacological profile. The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.

Postulated Biological Targets and Therapeutic Areas

The unique arrangement of a substituted phenyl ring, an aminomethyl group, and a piperidinyl methanol core in this compound suggests several potential avenues for biological activity.

Central Nervous System (CNS) Receptors

The piperidine scaffold is a common feature in many CNS-active drugs. Structurally similar compounds have shown affinity for various receptors, suggesting that this compound could modulate neurotransmission.

  • Dopamine Transporter (DAT): The core structure shares similarities with atypical dopamine transporter inhibitors. Interaction with DAT could have implications for the treatment of neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders.

  • Serotonin (5-HT) Receptors: Numerous piperidine derivatives are known to interact with serotonin receptors. For instance, certain N-aryl-N-(piperidin-4-yl) ureas act as potent 5-HT2A receptor inverse agonists with potential antipsychotic properties.

  • Opioid Receptors: The piperidine ring is a key pharmacophore in many opioid receptor modulators. Depending on the substitution pattern, analogs can exhibit agonist or antagonist activity at mu, delta, and kappa opioid receptors, indicating potential applications in pain management.

Enzyme Inhibition

The functional groups present in this compound suggest the potential for interaction with various enzymes.

  • Dipeptidyl Peptidase-IV (DPP-IV): Analogs containing an aminomethyl-piperidone scaffold have been identified as potent and selective DPP-IV inhibitors, a class of drugs used in the management of type 2 diabetes.

  • Phosphodiesterase 5 (PDE5): Certain fluorinated piperidine derivatives have demonstrated inhibitory activity against PDE5, an enzyme targeted for the treatment of erectile dysfunction.

  • Protein Kinases: The related compound, 2-(4-(aminomethyl)piperidin-1-yl)ethanol, serves as a building block for the synthesis of heterocyclic protein kinase inhibitors, which are being investigated for their utility in oncology and autoimmune diseases.

Inflammatory Pathways
  • NLRP3 Inflammasome: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which bears resemblance to the compound of interest, has been utilized to develop inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

Quantitative Data on Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the activity of structurally related piperidine derivatives against various targets to provide a comparative context.

Compound ClassTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
Aminomethyl-piperidonesDPP-IVEnzyme InhibitionNanomolar range
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidinesDopamine Transporter (DAT)Binding Affinity2.60 nM - 230 nM (Kᵢ)
N-phenyl-N-(piperidin-2-yl)propionamide derivativesμ-Opioid ReceptorBinding Affinity4 nM - 850 nM (Kᵢ)
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide5-HT₂ₐ ReceptorBinding AffinitypKᵢ = 9.3
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivativesNLRP3 InflammasomeIL-1β Release InhibitionMicromolar range

Experimental Protocols for Target Identification and Validation

To definitively identify the biological targets of this compound, a systematic experimental approach is required.

Initial Target Screening
  • Broad Receptor Panel Screening: The compound should be screened against a comprehensive panel of receptors, ion channels, and transporters (e.g., the Eurofins SafetyScreen44 or similar). This will provide an initial overview of its potential off-target effects and primary target families.

  • Kinase Panel Screening: Given the prevalence of piperidine scaffolds in kinase inhibitors, screening against a broad panel of human kinases is recommended.

  • Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to observe the compound's effect on cellular morphology, signaling pathways, or disease-relevant phenotypes can provide clues to its mechanism of action.

Target Validation and Characterization
  • Binding Assays: Once potential targets are identified, direct binding affinity should be quantified using techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

  • Functional Assays: The functional consequence of binding (e.g., agonism, antagonism, inverse agonism, or enzyme inhibition) should be determined using relevant cell-based or biochemical assays. For example, if the compound binds to a G-protein coupled receptor (GPCR), downstream signaling events such as calcium mobilization or cAMP accumulation should be measured.

  • Structural Biology: Co-crystallization of the compound with its target protein or cryo-electron microscopy can provide detailed insights into the binding mode and guide further structure-activity relationship (SAR) studies.

Workflow for Target Identification

The following diagram illustrates a typical workflow for the identification and validation of biological targets for a novel compound like this compound.

Target_Identification_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound Synthesis\nand Characterization Compound Synthesis and Characterization Broad Panel Screening Broad Panel Screening Compound Synthesis\nand Characterization->Broad Panel Screening Phenotypic Screening Phenotypic Screening Compound Synthesis\nand Characterization->Phenotypic Screening Computational Prediction Computational Prediction Compound Synthesis\nand Characterization->Computational Prediction Hit Identification Hit Identification Broad Panel Screening->Hit Identification Phenotypic Screening->Hit Identification Computational Prediction->Hit Identification Binding Assays (Affinity) Binding Assays (Affinity) Hit Identification->Binding Assays (Affinity) Functional Assays (Efficacy) Functional Assays (Efficacy) Binding Assays (Affinity)->Functional Assays (Efficacy) Initial SAR Initial SAR Functional Assays (Efficacy)->Initial SAR Lead Compound Lead Compound Initial SAR->Lead Compound In Vivo Efficacy Models In Vivo Efficacy Models Lead Compound->In Vivo Efficacy Models ADME/Tox Profiling ADME/Tox Profiling Lead Compound->ADME/Tox Profiling Structural Biology Structural Biology Lead Compound->Structural Biology

Caption: A generalized workflow for the discovery and validation of biological targets.

Conclusion

This compound represents a promising chemical scaffold with the potential to interact with a variety of biological targets, particularly within the central nervous system and in the context of enzymatic inhibition and inflammatory pathways. While further experimental investigation is necessary to elucidate its precise mechanism of action, the structural analogies to known bioactive molecules provide a strong foundation for future drug discovery and development efforts. The experimental strategies outlined in this guide offer a clear path forward for researchers seeking to unlock the full therapeutic potential of this intriguing compound.

An In-depth Technical Guide to the Spectroscopic Data for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol.

Predicted ¹H NMR Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz (representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 7.20 - 7.40m4HAr-H Aromatic protons of the phenyl ring.
~ 4.60s2HAr-CH₂ -NBenzylic protons adjacent to the piperidine nitrogen.
~ 3.80s2HAr-CH₂ -NH₂Protons of the aminomethyl group on the phenyl ring.
~ 3.50d2HCH₂ -OHProtons of the hydroxymethyl group on the piperidine ring.
~ 3.00m2HN-CH ₂ (axial)Axial protons on the piperidine ring adjacent to the nitrogen.
~ 2.60m2HN-CH ₂ (equatorial)Equatorial protons on the piperidine ring adjacent to the nitrogen.
~ 1.80m2HCH ₂ (piperidine)Protons on the piperidine ring.
~ 1.60m1HCH (piperidine)Proton at the 4-position of the piperidine ring.
~ 1.40m2HCH ₂ (piperidine)Protons on the piperidine ring.
Variablebr s3HNH ₂ and OH Exchangeable protons from the amine and alcohol groups.
Predicted ¹³C NMR Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz (representative)

Chemical Shift (δ) ppmAssignmentNotes
~ 140 - 145Ar-C Quaternary aromatic carbon attached to the aminomethyl group.
~ 130 - 135Ar-C Quaternary aromatic carbon attached to the piperidine moiety.
~ 125 - 130Ar-C HAromatic carbons.
~ 65C H₂-OHCarbon of the hydroxymethyl group.
~ 60Ar-C H₂-NBenzylic carbon adjacent to the piperidine nitrogen.
~ 50 - 55N-C H₂Piperidine carbons adjacent to the nitrogen.
~ 45Ar-C H₂-NH₂Carbon of the aminomethyl group.
~ 40C H (piperidine)Carbon at the 4-position of the piperidine ring.
~ 30C H₂ (piperidine)Piperidine carbons.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H stretch (alcohol) and N-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch (piperidine and methyl groups)
1600 - 1580MediumC=C stretch (aromatic ring)
1500 - 1400MediumC=C stretch (aromatic ring)
1350 - 1250MediumC-N stretch (aromatic amine)
1250 - 1000StrongC-N stretch (aliphatic amine) and C-O stretch (alcohol)
900 - 675StrongAromatic C-H out-of-plane bend
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

m/zInterpretation
235.18[M+H]⁺ (Protonated molecule)
217.17[M+H - H₂O]⁺ (Loss of water)
134.09Fragmentation ion corresponding to the 2-(aminomethyl)phenyl moiety.
100.10Fragmentation ion corresponding to the protonated piperidin-4-ylmethanol moiety.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.[3]

    • Solution: Dissolve the compound in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal absorption in the regions of interest and place it in a liquid sample cell.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum. The instrument software will automatically subtract the background.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is recommended for this type of molecule to minimize fragmentation and observe the molecular ion.[6]

  • Data Acquisition:

    • Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).[7]

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow General Workflow for Compound Characterization Synthesis Chemical Synthesis and Purification Purity_Assessment Purity Assessment (e.g., LC-MS, TLC) Synthesis->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purity_Assessment->NMR IR IR Spectroscopy Purity_Assessment->IR MS Mass Spectrometry Purity_Assessment->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving and Reporting Structure_Elucidation->Data_Archiving

Caption: A logical workflow for the synthesis and spectroscopic analysis of a novel compound.

References

Navigating the Therapeutic Potential of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] The specific compound, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol, represents a unique chemical entity with potential for diverse pharmacological applications. While extensive public-domain research on this exact molecule is limited, this technical guide provides an in-depth exploration of its known analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical space.

Core Structure and Rationale for Analog Exploration

The core structure of this compound combines several key pharmacophoric features: a 1-substituted piperidine ring, a 4-hydroxymethyl group, and a 2-(aminomethyl)phenyl substituent. The piperidine ring provides a versatile scaffold that can adopt various conformations to interact with biological targets. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, while the aminomethylphenyl moiety introduces aromatic and basic functionalities, offering multiple points for interaction and further chemical modification.

Given the limited direct data on the title compound, this guide focuses on structurally related analogs, categorized by modifications to the phenyl ring and the piperidine moiety, to provide insights into potential structure-activity relationships (SAR).

Analogs with Modifications on the Phenyl Ring

A significant number of analogs feature substitutions on the phenyl ring attached to the piperidine nitrogen. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

1-Arylpiperidine Derivatives

The substitution pattern on the aryl ring is a critical determinant of biological activity. Various research groups have explored the synthesis and evaluation of 1-arylpiperidine derivatives for a range of therapeutic targets.

Table 1: Biological Activity of Selected 1-Arylpiperidine Analogs

Compound IDAryl SubstituentBiological TargetActivity (IC₅₀/Kᵢ)Reference
Analog 14-fluorophenylDopamine Transporter (DAT)Kᵢ = 50.6 nM[2]
Analog 24-chlorophenylCCR2IC₅₀ = 15 nM[3]
DDO-020054-methoxybenzylKv1.5 Potassium ChannelIC₅₀ = 0.72 µM[4]
1-Aryldonepezil Analog4-tert-butylphenylAcetylcholinesteraseIC₅₀ = 0.87 µM[5][6]
1-Aryldonepezil Analog4-tert-butylphenylButyrylcholinesteraseIC₅₀ = 1.25 µM[5][6]

Analogs with Modifications on the Piperidine Moiety

Alterations to the substituents on the piperidine ring itself offer another avenue for modulating biological activity. The 4-position, in particular, has been a focal point for chemical exploration.

4-Substituted Piperidine Derivatives

The nature of the substituent at the 4-position of the piperidine ring plays a crucial role in target engagement and overall pharmacological profile.

Table 2: Biological Activity of Selected 4-Substituted Piperidine Analogs

Compound ID4-SubstituentBiological TargetActivity (IC₅₀/Kᵢ)Reference
JJC8-088(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminoDopamine Transporter (DAT)Kᵢ = 2.60 nM[7]
JJC8-089(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminoDopamine Transporter (DAT)Kᵢ = 37.8 nM[7]
Compound 192-[4-(benzoylamino)phthalimido]ethylAcetylcholinesteraseIC₅₀ = 1.2 nM[8]
Analog 9t4-(5-methyl-1H-imidazol-4-yl)NHE-1IC₅₀ = 0.0065 µM[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of novel chemical entities. This section provides representative experimental protocols for the synthesis of piperidine analogs and for key biological assays.

General Synthesis of 1-Aryl-4-hydroxymethylpiperidines

A common synthetic route to 1-aryl-4-hydroxymethylpiperidines involves the N-arylation of 4-piperidinemethanol.

Protocol 1: N-Arylation of 4-Piperidinemethanol

  • Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) and the desired aryl halide (1.1 eq).

  • Catalyst Addition: A palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq) are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 80-120 °C under an inert atmosphere (e.g., nitrogen, argon) for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-4-hydroxymethylpiperidine.

Biological Assays

The biological evaluation of these analogs often involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay [2]

  • Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer and centrifuged. The resulting pellet is resuspended and used for the binding assay.

  • Binding Reaction: The membrane homogenate is incubated with a radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound in a final volume of 500 µL.

  • Incubation: The reaction mixture is incubated at room temperature for 2 hours.

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

Protocol 3: Kv1.5 Potassium Channel Inhibition Assay [4]

  • Cell Culture: HEK293 cells stably expressing the human Kv1.5 channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure Kv1.5 currents.

  • Compound Application: Test compounds are applied to the cells via a perfusion system.

  • Data Acquisition and Analysis: The inhibitory effect of the compounds on the Kv1.5 current is measured, and the IC₅₀ values are calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for drug development. While the specific signaling pathways for the title compound are unknown, analogs have been shown to modulate key cellular pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Some piperidine-containing compounds have been shown to modulate this pathway.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition Drug_Discovery_Workflow General Drug Discovery Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification and Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy and Safety Lead_Opt->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

References

Preliminary Toxicity Screening of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the preliminary toxicity screening of the novel chemical entity (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. As of the date of this publication, specific toxicity data for this compound is not publicly available. The data presented herein is illustrative and intended to exemplify the expected outcomes of the described experimental protocols.

Introduction

The compound, this compound, is a novel molecule incorporating a piperidine scaffold. Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals, valued for their ability to impart favorable physicochemical and pharmacokinetic properties[1][2][3]. However, even subtle structural modifications can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the toxicity of a compound[1][2]. Therefore, a thorough preliminary toxicity screening is a mandatory step in the preclinical safety evaluation of such new chemical entities[4][5][6].

This guide outlines a comprehensive in vitro and in vivo strategy for the initial toxicity assessment of this compound, focusing on cytotoxicity, genotoxicity, cardiac safety, and acute systemic toxicity.

Predicted Physicochemical and ADME Properties

A preliminary in silico assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for guiding further nonclinical testing. For piperidine-containing molecules, key considerations include lipophilicity and metabolic stability, as the piperidine ring is susceptible to metabolism by cytochrome P450 enzymes[2].

Table 1: Predicted Physicochemical and ADME Properties of this compound (Illustrative Data)

PropertyPredicted ValueImplication
Molecular Weight ( g/mol ) 234.34Favorable for oral bioavailability (satisfies Lipinski's Rule of Five).
LogP 1.8Moderate lipophilicity, suggesting potential for good membrane permeability.
pKa 9.8 (basic)Ionization at physiological pH may influence cell permeability and distribution.
Aqueous Solubility ModerateSufficient for formulation and absorption.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Moderate to HighIndicates potential for good oral absorption.
Metabolic Stability (Intrinsic Clearance, µL/min/mg protein) ModerateSuggests the compound may be metabolized by hepatic enzymes.
Plasma Protein Binding (%) 75%Moderate binding, with a significant free fraction available for pharmacological activity.

Note: These values are hypothetical and should be confirmed through experimental validation.

In Vitro Toxicity Screening

In vitro toxicity assays are vital for the early identification of potential safety liabilities, providing a cost-effective and ethical alternative to extensive in vivo testing at the initial stages[5][6][7].

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity[8][9][10].

Table 2: Illustrative Cytotoxicity Data for this compound in HepG2 Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.2 ± 3.1
195.5 ± 4.2
1088.1 ± 5.5
5065.7 ± 6.8
10048.9 ± 7.1
IC₅₀ (µM) >100

IC₅₀: The half-maximal inhibitory concentration.

Genotoxicity Assessment: Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique for the detection of DNA damage in cells[11][12][13]. It is widely used to evaluate the genotoxic potential of new chemical entities[11][12][13].

Table 3: Illustrative Genotoxicity Data for this compound (Comet Assay)

Concentration (µM)% DNA in Tail (Mean ± SD)Interpretation
Vehicle Control (0.1% DMSO)2.1 ± 0.8No significant DNA damage
102.5 ± 1.1No significant DNA damage
503.0 ± 1.5No significant DNA damage
1003.8 ± 1.9No significant DNA damage
Positive Control (H₂O₂)25.4 ± 4.7Significant DNA damage
Cardiac Safety: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias[4][14][15]. Therefore, assessing a compound's activity on the hERG channel is a critical component of preclinical safety evaluation[4][14][15].

Table 4: Illustrative hERG Inhibition Data for this compound

Concentration (µM)% hERG Current Inhibition (Mean ± SD)
0.11.5 ± 0.5
14.2 ± 1.8
1012.6 ± 3.5
3028.9 ± 5.2
IC₅₀ (µM) >30

In Vivo Acute Toxicity Study

An acute toxicity study in an animal model provides information on the potential health effects of a single, high-dose exposure to a substance and helps determine the maximum tolerated dose (MTD)[16][17][18].

Table 5: Illustrative Acute Oral Toxicity Data for this compound in Rats (OECD 423)

Dose Group (mg/kg)Number of AnimalsMortalitiesClinical Observations
30030/3No adverse effects observed.
200030/3Mild, transient lethargy observed within the first 4 hours post-dosing; animals recovered fully.
LD₅₀ (mg/kg) >2000

LD₅₀: The median lethal dose.

Experimental Protocols and Workflows

In Vitro Assay Workflows

The following diagrams illustrate the general workflows for the in vitro toxicity assays.

In_Vitro_Toxicity_Workflow cluster_prep Cell Preparation cluster_assays Assay Execution cluster_mtt MTT Assay cluster_comet Comet Assay cluster_herg hERG Assay (Patch Clamp) cluster_analysis Data Analysis CellCulture Maintain Cell Lines (e.g., HepG2, HEK293) Seed Seed Cells in 96-well Plates CellCulture->Seed Treat Treat Cells with Test Compound Seed->Treat MTT_Incubate Add MTT Reagent Incubate (3-4h) Treat->MTT_Incubate Comet_Lysis Cell Lysis Treat->Comet_Lysis hERG_Baseline Record Baseline Current MTT_Solubilize Add Solubilizer (e.g., DMSO) MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (~570nm) MTT_Solubilize->MTT_Read MTT_Analysis Calculate % Viability Determine IC₅₀ MTT_Read->MTT_Analysis Comet_Electro Electrophoresis Comet_Lysis->Comet_Electro Comet_Stain Stain DNA Comet_Electro->Comet_Stain Comet_Image Image Analysis Comet_Stain->Comet_Image Comet_Analysis Quantify % DNA in Tail Comet_Image->Comet_Analysis hERG_Apply Apply Compound hERG_Baseline->hERG_Apply hERG_Record Record Post-Dose Current hERG_Apply->hERG_Record hERG_Analysis Calculate % Inhibition Determine IC₅₀ hERG_Record->hERG_Analysis

Caption: General workflow for in vitro cytotoxicity, genotoxicity, and cardiac safety assays.

Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C[19][20].

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals[20].

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader[20][21].

Protocol: Alkaline Comet Assay
  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Slide Preparation: Mix approximately 1 x 10⁵ cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting-point agarose[11].

  • Lysis: Immerse the slides in a cold lysing solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and histones[11][12].

  • DNA Unwinding: Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) for 20-40 minutes to allow DNA to unwind[22].

  • Electrophoresis: Apply an electric field (e.g., 0.7 V/cm) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain with a fluorescent DNA-binding dye (e.g., ethidium bromide)[11].

  • Visualization: Analyze the slides using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the comet tail using image analysis software[11].

Protocol: hERG Patch-Clamp Assay
  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG)[14].

  • Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C)[4].

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the hERG current. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing pulse to +20 mV, and then a repolarizing pulse to -50 mV to measure the tail current[4].

  • Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound[4].

  • Data Analysis: Measure the hERG tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Determine the IC₅₀ value from the concentration-response curve[4].

In Vivo Study Workflow

The following diagram illustrates the logical flow of a preclinical toxicity screening program, placing the acute toxicity study in context.

Preclinical_Toxicity_Flow Start Novel Compound Synthesis (1-(2-(Aminomethyl)phenyl) piperidin-4-YL)methanol) InSilico In Silico ADME/Tox Prediction Start->InSilico InVitro In Vitro Screening - Cytotoxicity (MTT) - Genotoxicity (Comet) - Cardiac Safety (hERG) InSilico->InVitro Decision1 Go/No-Go Decision InVitro->Decision1 AcuteTox In Vivo Acute Toxicity (Rodent, e.g., OECD 423) Decision1->AcuteTox Go Stop Terminate Development Decision1->Stop No-Go DRF Dose Range-Finding Studies AcuteTox->DRF RepeatedDose Repeated-Dose Toxicity Studies (GLP) DRF->RepeatedDose IND IND-Enabling Studies RepeatedDose->IND

Caption: Logical flow of a typical preclinical toxicity screening program for a novel compound.

Protocol: Acute Oral Toxicity Study (Limit Test, adapted from OECD 423)
  • Animal Model: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often more sensitive[23].

  • Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Dosing: Administer the test substance orally by gavage at a limit dose of 2000 mg/kg to a group of 3 fasted animals[23][24]. The substance should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)[2].

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.)[17][24]. Record body weights periodically.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any treatment-related abnormalities[23].

  • Endpoint: If no mortality is observed, the LD₅₀ is determined to be greater than 2000 mg/kg, and no further testing at higher doses is necessary[23].

Conclusion

The preliminary toxicity screening strategy outlined in this guide provides a robust framework for the initial safety assessment of this compound. By integrating in silico predictions with a battery of in vitro and in vivo assays, researchers can efficiently identify potential toxicological liabilities. The illustrative data suggest that a compound with this profile would likely exhibit low acute toxicity, a favorable characteristic for further drug development. However, it is imperative that these assays are conducted and the resulting data are rigorously evaluated to make informed decisions in the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed experimental protocol for the utilization of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in cell culture experiments. While specific data for this compound is limited, its structural similarity to known CXCR4 antagonists suggests a potential role in modulating cancer cell proliferation, migration, and survival. The following protocols for cell viability, apoptosis, and cell migration assays are provided as a foundational guide for researchers investigating the biological activities of this compound.

Introduction

This compound is a piperidine derivative with potential pharmacological applications. The piperidine scaffold is a common feature in many bioactive molecules, including known antagonists of the C-X-C chemokine receptor type 4 (CXCR4)[1][2][3]. The CXCR4 receptor and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory responses[1][2][4]. Antagonizing the CXCL12/CXCR4 signaling axis has been shown to inhibit tumor cell migration and sensitize cancer cells to conventional therapies[2].

Given the structural features of this compound, it is hypothesized to function as a CXCR4 antagonist. This document outlines protocols to investigate its effects on cancer cell lines that express CXCR4.

Data Presentation

The following tables represent hypothetical data to illustrate the potential effects of this compound.

Table 1: Cell Viability (MTT Assay) - 72h Treatment

Cell LineTreatment Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
MDA-MB-231 Vehicle (0.1% DMSO)100 ± 4.5-
192 ± 5.125.3
1068 ± 3.9
2549 ± 4.2
5031 ± 3.5
10015 ± 2.8
Jurkat Vehicle (0.1% DMSO)100 ± 5.2-
195 ± 4.838.1
1075 ± 6.1
2558 ± 5.5
5040 ± 4.9
10022 ± 3.7

Table 2: Apoptosis Analysis (Annexin V/PI Staining) - 48h Treatment

Cell LineTreatment Concentration (µM)% Early Apoptosis (Mean ± SD)% Late Apoptosis (Mean ± SD)% Total Apoptosis (Mean ± SD)
MDA-MB-231 Vehicle (0.1% DMSO)3.2 ± 0.81.5 ± 0.44.7 ± 1.1
2515.7 ± 2.18.3 ± 1.524.0 ± 3.2
5028.4 ± 3.517.9 ± 2.846.3 ± 5.8
Jurkat Vehicle (0.1% DMSO)4.1 ± 0.92.0 ± 0.66.1 ± 1.4
2518.2 ± 2.510.1 ± 1.828.3 ± 3.9
5035.6 ± 4.122.5 ± 3.358.1 ± 6.7

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Storage : Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, dilute the stock solution with complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture
  • Cell Lines : Select cell lines known to express CXCR4, such as the human breast cancer cell line MDA-MB-231 or the human T-cell leukemia line Jurkat.

  • Culture Conditions : Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is based on standard MTT assay procedures.

  • Cell Seeding : Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation : Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general guideline for flow cytometry-based apoptosis detection.

  • Cell Seeding : Seed cells in 6-well plates and allow them to attach overnight.

  • Treatment : Treat the cells with the desired concentrations of the compound for 24 or 48 hours.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding : Seed cells in a 6-well plate and grow them to confluence.

  • Wound Creation : Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

  • Treatment : Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at various concentrations.

  • Image Acquisition : Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis : Measure the wound area at each time point and calculate the percentage of wound closure relative to the initial wound area.

Visualizations

G cluster_prep Preparation cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Media stock->working seed Seed Cells in Plates treat Treat with Compound seed->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis migration Migration (Wound Healing) treat->migration analyze Analyze and Interpret Results viability->analyze apoptosis->analyze migration->analyze G cluster_pathway Hypothesized CXCR4 Signaling Pathway Inhibition Compound This compound CXCR4 CXCR4 Receptor Compound->CXCR4 Inhibits CXCL12 CXCL12 CXCL12->CXCR4 Binds G_protein G-protein Activation CXCR4->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration

References

Application Notes & Protocols: Dissolving (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a generalized framework for dissolving and formulating (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol for in vivo research. Publicly available information on the specific solubility of this compound is limited. Therefore, the following protocols are based on the predicted physicochemical properties derived from its structure and established methodologies for similar small molecules. It is imperative that researchers conduct their own solubility screening and vehicle tolerability studies to identify the optimal formulation for their specific animal model and experimental design.

Introduction

This compound is a small molecule with structural features suggesting potential biological activity. Its structure contains a piperidine ring, an aminomethylphenyl group, and a primary alcohol, which provide both lipophilic and hydrophilic characteristics.[1] Proper solubilization is a critical first step for in vivo studies to ensure accurate dosing, maximize bioavailability, and obtain reliable and reproducible results. Poor solubility can lead to compound precipitation, low systemic exposure, and potentially misleading pharmacological data.[2][3]

These application notes offer a systematic approach to developing a suitable formulation for this compound for preclinical in vivo administration. The strategy involves a tiered approach, starting with simple aqueous vehicles and progressing to more complex co-solvent and surfactant-based systems as needed.

Physicochemical Properties (Predicted)

Understanding the compound's properties is key to selecting an appropriate dissolution strategy. While experimental data is scarce, we can infer properties from its structure.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₈N₂OVulcanchem[1]
Molecular Weight 206.29 g/mol BLDpharm[4]
Appearance Likely a crystalline solidVulcanchem[1]
Predicted Solubility The presence of amine and hydroxyl groups suggests some aqueous solubility, which may be pH-dependent. The phenyl and piperidine rings contribute to lipophilicity, potentially limiting high solubility in purely aqueous solutions. Likely soluble in polar organic solvents.Vulcanchem[1]
Structural Alerts The primary amine group suggests the compound is a weak base. Solubility is expected to increase at a lower pH due to the formation of a more soluble salt.

General Formulation Strategy

A tiered approach is recommended for developing an in vivo formulation. The goal is to use the simplest vehicle system possible that maintains the compound's solubility and is well-tolerated by the animal model.

A common and effective strategy for compounds with limited aqueous solubility is to first create a concentrated stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute this stock into a final aqueous vehicle.[5] This final vehicle may contain additional co-solvents or surfactants to maintain solubility upon dilution.[2][6]

Experimental Protocol 1: Solubility Screening

Objective: To identify a suitable solvent or solvent system for this compound.

Materials:

  • This compound

  • Aqueous Vehicles:

    • Sterile Water for Injection

    • 0.9% Normal Saline

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

  • Co-solvents (Pharmaceutical Grade):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene glycol 400 (PEG400)

    • Propylene glycol (PG)

  • Surfactants/Solubilizers:

    • Tween® 80 (Polysorbate 80)

    • Kolliphor® EL (Cremophor® EL)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Vortex mixer, magnetic stirrer, sonicating water bath

  • Microcentrifuge tubes

Procedure:

  • Aqueous Solubility:

    • Weigh 1-2 mg of the compound into separate tubes.

    • Add 1 mL of each aqueous vehicle (Water, Saline, PBS, D5W).

    • Vortex for 2-3 minutes.

    • If not dissolved, sonicate for 10-15 minutes.

    • Visually inspect for clarity against a dark background. A clear solution indicates solubility at that concentration.

  • Organic Solvent/Co-solvent Solubility:

    • Prepare high-concentration stock solutions (e.g., 20-50 mg/mL) in DMSO, Ethanol, PEG400, and PG.[3]

    • Vortex, sonicate, or gently warm (if compound stability is known) to aid dissolution.[5]

    • Observe the maximum achievable concentration.

  • Co-solvent System Screening:

    • Based on the results from step 2, prepare various co-solvent mixtures. Start with common binary or ternary systems.

    • For each system, attempt to dissolve the compound to the target final concentration required for the in vivo study.

Data Presentation: Solubility Screening Results

Vehicle / Solvent SystemTarget Concentration (mg/mL)Visual Observation (Clear, Hazy, Precipitate)Notes
Aqueous
0.9% Saline1
PBS, pH 7.41
Organic Solvents
100% DMSO>50
100% PEG400>50
Co-Solvent Systems
10% DMSO in Saline5
10% DMSO, 40% PEG400 in Saline5
5% EtOH, 5% Kolliphor® EL in D5W5
20% HP-β-CD in Water5

This table should be filled in by the researcher based on experimental observations.

Experimental Protocol 2: Formulation for In Vivo Dosing

Objective: To prepare a dosing solution of this compound for in vivo administration based on the results of the solubility screen.

Example Formulation (Ternary Vehicle System): This is a common starting point for many compounds.[5]

  • Final Vehicle Composition: 10% DMSO, 40% PEG400, 50% Saline (v/v/v)

  • Target Dose: 10 mg/kg

  • Dosing Volume: 10 mL/kg

Calculation:

  • Required Final Concentration: (10 mg/kg) / (10 mL/kg) = 1 mg/mL

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound. Dissolve it in the DMSO component first. For example, to make 10 mL of the final solution, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved.

  • Add Co-solvent: To the DMSO stock solution, add the PEG400 component (4 mL in this example). Vortex thoroughly until the solution is homogenous.

  • Final Dilution: Slowly add the aqueous component (Saline, 5 mL in this example) to the organic mixture while vortexing. This is a critical step where precipitation can occur. Add the saline dropwise initially.

  • Final Inspection: Once all components are mixed, visually inspect the final formulation for clarity, ensuring no precipitation has occurred. The solution should remain clear.

  • pH Measurement (Optional but Recommended): Check the pH of the final solution to ensure it is within a physiologically tolerable range (typically pH 4-9 for parenteral routes). Adjust with dilute HCl or NaOH if necessary, but be aware that pH changes can cause precipitation.

  • Administration: Use the formulation immediately or assess its short-term stability if it needs to be prepared in advance.

Important Considerations:

  • Vehicle Toxicity: Always run a vehicle-only control group in your in vivo study to account for any effects of the formulation itself.[7] High concentrations of some solvents like DMSO can be toxic.[7]

  • Route of Administration: The choice of vehicle can depend on the administration route (e.g., intravenous, intraperitoneal, oral). Oil-based vehicles are not suitable for IV injection.[7]

  • Precipitation Upon Dilution: Formulations, especially co-solvent systems, can appear stable but may precipitate when injected into the bloodstream and diluted by physiological fluids. An in vitro dilution test (mixing the formulation with plasma or PBS) can help predict this.[3]

Visualizations (Graphviz DOT)

A clear workflow is essential for reproducible formulation development.

G cluster_0 Phase 1: Solubility Screening A Weigh Compound B Test Aqueous Vehicles (Saline, PBS, D5W) A->B C Test Organic Solvents (DMSO, PEG400, EtOH) A->C D Soluble? B->D F Test Co-Solvent / Surfactant Systems C->F E Proceed to Aqueous Formulation D->E Yes D->F No G Identify Lead Vehicle(s) F->G

Caption: Workflow for initial solubility screening of the test compound.

G cluster_1 Phase 2: Dosing Solution Preparation P1 Calculate required mass of compound for dose P2 Dissolve compound in primary organic solvent (e.g., DMSO) P1->P2 P3 Add secondary co-solvent (e.g., PEG400) P2->P3 P4 Slowly add aqueous vehicle (e.g., Saline) with vortexing P3->P4 P5 Visually Inspect for Clarity P4->P5 P6 Precipitate Forms P5->P6 Not Clear P7 Ready for In Vivo Use (Administer Promptly) P5->P7 Clear Solution P8 Optimize Vehicle Ratios or Re-screen Solvents P6->P8

Caption: Step-by-step workflow for preparing the final dosing solution.

References

Application Notes and Protocols: (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol is a novel chemical entity with significant potential for development as an enzyme inhibitor. Its unique structural features, including a piperidine core, an aminomethylphenyl substituent, and a primary alcohol, suggest possible interactions with the active sites of various enzymes. The piperidine ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous pharmacologically active compounds. The aminomethylphenyl group can participate in crucial hydrogen bonding and ionic interactions, while the methanol moiety offers an additional site for hydrogen bonding, potentially enhancing binding affinity and selectivity. These characteristics make this compound a promising candidate for targeting enzymes implicated in a range of diseases, including cancer, inflammation, and neurological disorders.

These application notes provide a comprehensive overview of the potential utility of this compound as an enzyme inhibitor. This document outlines hypothetical applications based on its structural characteristics and provides detailed protocols for its investigation.

Hypothetical Enzyme Inhibition Data

Due to the novelty of this compound, specific enzyme inhibition data is not yet available in the public domain. The following tables present hypothetical quantitative data to illustrate how the inhibitory activity of this compound could be presented. These tables are for demonstrative purposes and are based on potential enzyme targets suggested by the compound's structure.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)Ki (nM)Assay Type
Kinase A7535In vitro kinase assay
Kinase B250120Cell-based assay
Kinase C>10,000-In vitro kinase assay
Kinase D800350Cell-based assay

Table 2: Hypothetical Protease Inhibition Profile

Protease TargetIC50 (µM)Ki (µM)Inhibition Type
Protease X1.20.5Competitive
Protease Y8.53.2Non-competitive
Protease Z>50-Not determined

Experimental Protocols

The following are detailed, representative protocols for assessing the enzyme inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

Materials:

  • This compound (test compound)

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 384-well white plates

  • Multichannel pipette and plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/peptide substrate mixture in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL. .

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for an additional 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Protease Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit a target protease within a cellular context.

Materials:

  • This compound (test compound)

  • Cell line overexpressing the target protease

  • Fluorogenic protease substrate

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and appropriate antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with medium only (vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Lysis and Substrate Addition:

    • Wash the cells with PBS.

    • Add 50 µL of lysis buffer to each well and incubate for 15 minutes on ice.

    • Add 50 µL of the fluorogenic protease substrate to each well.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 1 hour using a fluorescence plate reader.

  • Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_output Cellular Response Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Downstream_Effector Downstream_Effector Kinase_B->Downstream_Effector Activates Proliferation Proliferation Downstream_Effector->Proliferation Promotes Inhibitor This compound Inhibitor->Kinase_A Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Add compound, enzyme, and substrate to 384-well plate A->C B Prepare enzyme and substrate solutions B->C D Incubate at room temperature C->D E Add detection reagent D->E F Measure signal (luminescence/fluorescence) E->F G Calculate percent inhibition F->G H Determine IC50 using dose-response curve fitting G->H Compound_Features cluster_features Structural Features cluster_interactions Potential Molecular Interactions A This compound B Piperidine Scaffold A->B C Aminomethylphenyl Group A->C D Methanol Moiety A->D E Hydrophobic Interactions B->E F Hydrogen Bonding C->F G Ionic Interactions C->G D->F H Enzyme Inhibition E->H F->H G->H

Application Notes and Protocols for High-Throughput Screening using (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol is a novel small molecule with potential pharmacological applications. Its chemical structure, featuring a piperidine ring and an aminomethylphenyl group, suggests possible interactions with a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active drugs.[3] This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize its potential biological activity.

These application notes focus on a hypothetical screening campaign against a Gq-coupled GPCR, a common target in drug discovery.[4][5] The protocols described herein are designed for high-throughput formats and can be adapted for various research and drug development purposes.

Chemical Properties of this compound

PropertyValue/Description
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Appearance Typically a crystalline solid
Solubility Likely soluble in polar organic solvents such as DMSO, methanol, and ethanol
CAS Number 402924-76-9

(Data inferred from similar compounds and chemical databases.)[1]

High-Throughput Screening Protocol: Gq-Coupled GPCR Calcium Flux Assay

This protocol describes a cell-based HTS assay to screen for agonists or antagonists of a Gq-coupled GPCR using a fluorescent calcium indicator. Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration, which can be detected by a calcium-sensitive dye.[5][6]

Principle of the Assay

Cells expressing the target Gq-coupled GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPCR activation by an agonist, a signaling cascade is initiated, resulting in the release of calcium from the endoplasmic reticulum into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, leading to a significant increase in fluorescence intensity. This change in fluorescence is measured using a plate reader suitable for HTS. Antagonists can be identified by their ability to block the fluorescence increase induced by a known agonist.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Cell Line: A stable cell line expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: (Optional) To prevent dye leakage from cells.

  • Control Agonist: A known agonist for the target GPCR.

  • Control Antagonist: A known antagonist for the target GPCR.

  • Assay Plates: Black, clear-bottom 384-well microplates.

  • Plate Reader: A fluorescence plate reader with excitation/emission wavelengths suitable for the chosen dye (e.g., 485 nm excitation / 525 nm emission for Fluo-4).

Experimental Workflow

Gq_HTS_Workflow cluster_prep Plate Preparation cluster_dye Dye Loading cluster_compound Compound Addition cluster_read Fluorescence Reading cell_seeding Seed cells into 384-well plates (e.g., 20,000 cells/well) incubation1 Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 dye_loading Add loading solution to cells incubation1->dye_loading dye_prep Prepare Fluo-4 AM loading solution (with Pluronic F-127) dye_prep->dye_loading incubation2 Incubate for 1 hour (37°C, 5% CO2) dye_loading->incubation2 add_compound Add compound dilutions to wells incubation2->add_compound compound_prep Prepare serial dilutions of This compound read1 Measure baseline fluorescence add_compound->read1 add_agonist Add control agonist (for antagonist screen) read1->add_agonist Antagonist Mode read2 Measure fluorescence post-addition read1->read2 Agonist Mode add_agonist->read2

Caption: Experimental workflow for a Gq-coupled GPCR calcium flux HTS assay.

Detailed Protocol

Day 1: Cell Seeding

  • Harvest and count cells.

  • Dilute cells in culture medium to a final concentration of 1 x 10⁶ cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (20,000 cells/well).

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.

Day 2: Assay Performance

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the cell culture medium from the plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A common starting concentration for the highest dose is 100 µM, with 1:3 or 1:10 serial dilutions.

    • Include wells for positive control (control agonist) and negative control (assay buffer with DMSO).

  • Assay Execution (Agonist Mode):

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence at appropriate intervals (e.g., every 2 seconds for 120 seconds).

    • After a stable baseline reading (e.g., 10-20 seconds), add 5 µL of the compound dilutions to the respective wells.

    • Continue reading the fluorescence to capture the calcium response.

  • Assay Execution (Antagonist Mode):

    • Add 5 µL of the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • After a stable baseline reading, add 5 µL of the control agonist at its EC₈₀ concentration.

    • Continue reading the fluorescence to measure the inhibition of the agonist-induced response.

Data Analysis
  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the controls:

    • Agonist Activity (%) = [(ΔF_compound - ΔF_negative) / (ΔF_positive - ΔF_negative)] * 100

    • Antagonist Inhibition (%) = 100 - {[(ΔF_compound - ΔF_negative) / (ΔF_positive - ΔF_negative)] * 100}

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Hypothetical Data Presentation

The following table summarizes hypothetical data for this compound screened against a panel of Gq-coupled GPCRs.

Table 1: Bioactivity of this compound at Gq-Coupled GPCRs

Target GPCRAssay ModeEC₅₀ / IC₅₀ (µM)Max Response / Inhibition (%)
GPCR Target A Agonist0.2598%
GPCR Target B Agonist> 100< 10%
GPCR Target C Antagonist1.592%
GPCR Target D Antagonist> 100< 5%

Signaling Pathway Diagram

The following diagram illustrates the canonical Gq-coupled GPCR signaling pathway leading to calcium mobilization.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens channel Ca_release Ca²⁺ Release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets ER_Ca->Ca_release Ligand Agonist (e.g., Test Compound) Ligand->GPCR Binds

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Alternative and Secondary Assays

To confirm hits from the primary screen and further characterize the mechanism of action, the following assays can be employed.

Enzyme Inhibition HTS Assay

Given the structural motifs, this compound could also be screened for enzyme inhibitory activity. A common HTS format for enzyme inhibitors is a fluorescence-based assay.[7]

Protocol Outline: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of this compound.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measurement: Measure the luminescence signal, which is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Enzyme_HTS_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescence Detection reagents Add Kinase, Substrate, and ATP to wells add_compound Add Test Compound (1-(2-(...))methanol) reagents->add_compound incubation Incubate at RT (e.g., 60 min) add_compound->incubation add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation->add_adpglo incubation2 Incubate at RT add_adpglo->incubation2 add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation2->add_detection incubation3 Incubate at RT add_detection->incubation3 read_lum Read Luminescence incubation3->read_lum

Caption: Workflow for a generic enzyme (kinase) inhibition HTS assay.

Table 2: Hypothetical Enzyme Inhibition Data

Enzyme TargetIC₅₀ (µM)
Kinase A 5.2
Protease B > 100
Phosphatase C 25.8

Summary and Conclusion

The protocols and application notes provided here offer a framework for the high-throughput screening of this compound. The primary example focuses on a Gq-coupled GPCR calcium flux assay, a robust method for identifying both agonists and antagonists. Additionally, an alternative protocol for an enzyme inhibition assay is presented to demonstrate the broader applicability of HTS in characterizing the bioactivity of this compound. The provided workflows, diagrams, and data tables serve as a comprehensive guide for researchers initiating screening campaigns with this and similar novel chemical entities. Further secondary assays and hit validation studies are recommended to confirm and elucidate the mechanism of action of any identified hits.

References

Application Note and Protocol: Quantification of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol is a piperidine derivative with potential pharmacological activity.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies during drug development.[3][4] This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The method is designed to meet the rigorous requirements for bioanalytical method validation as outlined by regulatory agencies.[5][6][7]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in biological samples is depicted in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting SampleReceipt Sample Receipt (Plasma/Urine) Thawing Thawing & Vortexing SampleReceipt->Thawing Aliquoting Aliquoting Thawing->Aliquoting IS_Addition Internal Standard Addition Aliquoting->IS_Addition ProteinPrecipitation Protein Precipitation (Plasma) IS_Addition->ProteinPrecipitation SPE Solid Phase Extraction (Urine) IS_Addition->SPE Evaporation Evaporation ProteinPrecipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma and urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)

Sample Preparation Protocols

Plasma Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature and vortex for 30 seconds.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution (100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.[8][9]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see section 5.2) and transfer to an autosampler vial.

Urine Sample Preparation (Solid Phase Extraction)
  • Thaw urine samples at room temperature, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes to remove particulates.[11]

  • To 500 µL of supernatant, add 10 µL of IS working solution (100 ng/mL in methanol).

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and transfer to an autosampler vial.

LC-MS/MS Method

Instrumentation
  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 20 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound235.18118.1020
This compound-d4 (IS)239.20122.1220

Method Validation Summary

The bioanalytical method was validated according to international guidelines.[5][6][7] A summary of the validation parameters is presented in the tables below.

Linearity and Range
MatrixCalibration Range (ng/mL)
Plasma0.5 - 500> 0.995
Urine1.0 - 1000> 0.995
Accuracy and Precision

Plasma:

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 1585 - 115≤ 1585 - 115
Low1.5≤ 1585 - 115≤ 1585 - 115
Mid50≤ 1585 - 115≤ 1585 - 115
High400≤ 1585 - 115≤ 1585 - 115

Urine:

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤ 1585 - 115≤ 1585 - 115
Low3.0≤ 1585 - 115≤ 1585 - 115
Mid100≤ 1585 - 115≤ 1585 - 115
High800≤ 1585 - 115≤ 1585 - 115
Recovery and Matrix Effect
MatrixRecovery (%)Matrix Effect (%)
Plasma85 - 9590 - 110
Urine90 - 10595 - 105

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument-specific software. The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the IS against a calibration curve constructed using a weighted (1/x²) linear regression.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between sample processing, analysis, and data interpretation in a typical pharmacokinetic study.

logical_relationship cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis cluster_interpretation Interpretation Dosing Drug Administration Sampling Biological Sample Collection (Time Points) Dosing->Sampling SampleAnalysis Sample Analysis (LC-MS/MS) Sampling->SampleAnalysis Concentration Concentration Determination SampleAnalysis->Concentration PK_Modeling Pharmacokinetic Modeling Concentration->PK_Modeling PK_Parameters Determination of PK Parameters (AUC, Cmax, Tmax, t1/2) PK_Modeling->PK_Parameters Report Study Report PK_Parameters->Report

Figure 2: Logical relationship in a pharmacokinetic study.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma and urine. The method has been validated to meet regulatory standards and is suitable for supporting clinical and non-clinical studies in drug development.

References

Application of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in Neuroscience Research: A Hypothetical Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for "(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol" in neuroscience research is not available in the current scientific literature. The following application notes and protocols are based on the known activities of structurally similar piperidine derivatives and serve as a guide for the potential evaluation of this compound.

Application Notes

The piperidine scaffold is a privileged structure in neuroscience drug discovery, forming the core of numerous compounds targeting various receptors and enzymes.[1][2][3][4][5][6][7][8] The molecule this compound combines several key pharmacophoric features: a piperidine ring, a phenyl group, an aminomethyl group, and a methanol group. Based on the activities of analogous compounds, this molecule could be investigated for several applications in neuroscience.

1. Potential as a Serotonin Receptor Modulator:

The phenylpiperidine motif is a common feature in ligands for serotonin (5-HT) receptors. For instance, certain derivatives act as potent 5-HT1A receptor antagonists.[9] The specific substitution pattern of this compound could confer affinity and selectivity for one or more 5-HT receptor subtypes, making it a candidate for developing treatments for depression, anxiety, or psychosis.[5][10]

2. Acetylcholinesterase (AChE) Inhibition:

Piperidine-based compounds have been successfully developed as highly potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[7][11] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The structural elements of this compound could allow it to bind to the active site of AChE, suggesting its potential as a cognitive enhancer.[6]

3. Sigma Receptor (σ1R) Ligand:

The σ1 receptor is a unique intracellular protein implicated in a variety of neurological functions, including neuroprotection, cognition, and mood. Many synthetic σ1R ligands feature a piperidine core.[12][13] As a σ1R ligand, this compound could be explored for its neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease or amyotrophic lateral sclerosis (ALS).

4. Monoamine Oxidase (MAO) Substrate/Inhibitor:

Derivatives of 4-phenylpiperidine can be substrates for monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like dopamine and serotonin.[14] Depending on its metabolic stability and interaction with MAO, the compound could act as either a substrate, potentially leading to the formation of active or toxic metabolites, or as an inhibitor, which could have antidepressant or neuroprotective effects.[15]

Data Presentation: Representative Data for Analogous Piperidine Derivatives

The following tables summarize quantitative data for structurally related piperidine compounds to provide a reference for the expected type of data from experimental evaluation.

Table 1: Receptor Binding Affinities of Representative Phenylpiperidine Analogs

Compound ReferenceTarget ReceptorBinding Affinity (Ki, nM)
ACP-103[10]5-HT2A0.5
Analog of WAY100635[9]5-HT1A1.2
Compound 11[5]D215.3
Compound 11[5]5-HT1A3.2
Compound 11[5]5-HT2A1.8

Table 2: Enzyme Inhibition Data for Representative Piperidine Derivatives

Compound ReferenceTarget EnzymeInhibition (IC50, nM)
Compound 21[11]Acetylcholinesterase (AChE)0.56
PD07[6]Acetylcholinesterase (AChE)21.3
PD07[6]Butyrylcholinesterase (BuChE)45.7
PD07[6]BACE1158.4

Experimental Protocols

The following are generalized protocols that would be suitable for the initial characterization of this compound.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin 1A (5-HT1A) receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Cell membrane preparation from the above cells.

  • [3H]8-OH-DPAT (radioligand).

  • WAY100635 (reference antagonist).

  • Test compound: this compound.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and the reference compound (WAY100635) in the binding buffer.

  • In a 96-well plate, add 50 µL of the binding buffer for total binding, 50 µL of 10 µM WAY100635 for non-specific binding, and 50 µL of the various concentrations of the test compound.

  • Add 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (containing ~10 µg of protein) to each well.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to sit for at least 4 hours.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of the test compound for AChE.

Materials:

  • Human recombinant AChE.

  • Acetylthiocholine iodide (ATCI) - substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compound: this compound.

  • Donepezil (reference inhibitor).

  • 96-well microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and donepezil in the phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound dilutions or reference inhibitor.

  • Add 140 µL of phosphate buffer to all wells.

  • Add 20 µL of AChE solution (final concentration ~0.05 U/mL) to each well and incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution (1.5 mM).

  • Initiate the reaction by adding 10 µL of ATCI solution (15 mM).

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_workflow Drug Discovery Workflow Compound (1-(2-(Aminomethyl)phenyl) piperidin-4-YL)methanol HTS Primary Screening (e.g., Receptor Binding) Compound->HTS DoseResponse Dose-Response & Potency (IC50/EC50 Determination) HTS->DoseResponse Selectivity Selectivity Profiling (Off-target screening) DoseResponse->Selectivity InVitro In Vitro Functional Assays (Cell-based models) Selectivity->InVitro ADME ADME/Tox Profiling (e.g., PAMPA, Cytotoxicity) InVitro->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo Lead Lead Candidate InVivo->Lead

Caption: General workflow for the preclinical evaluation of a novel CNS compound.

G cluster_pathway Hypothetical 5-HT1A Receptor Signaling Serotonin Serotonin Receptor 5-HT1A Receptor Serotonin->Receptor Activates Compound Test Compound (Antagonist) Compound->Receptor Inhibits G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Function) CREB->Gene Regulates

Caption: Potential mechanism of action via 5-HT1A receptor antagonism.

G cluster_sar Structure-Activity Relationship (SAR) Logic Core Core Scaffold Phenyl-Piperidine Activity Biological Activity (e.g., Affinity, Potency) Core:f0->Activity Provides basic pharmacophore R1 R1 Group Aminomethyl R1:f0->Activity Influences selectivity and solubility R2 R2 Group Methanol R2:f0->Activity Affects potency and metabolic stability

Caption: Logical relationship for SAR studies of the chemical scaffold.

References

Application Notes and Protocols for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. Currently, there is no published literature detailing the use of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol as a fluorescent labeling agent. The protocols provided are based on general principles of bioconjugation and would require experimental validation.

Introduction

Fluorescent labeling is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of molecules with high sensitivity and specificity. The compound this compound possesses a primary amine group, which serves as a versatile reactive handle for conjugation to fluorescent dyes. This document provides a theoretical framework and hypothetical protocols for the potential use of this compound in creating novel fluorescent probes for various research applications. The piperidine scaffold is a common motif in pharmacologically active compounds, suggesting that fluorescently labeled analogs could be valuable tools for studying drug-target interactions and cellular uptake.

Principle of the Method

The primary aminomethyl group on the phenyl ring of this compound can be covalently linked to an amine-reactive fluorescent dye, such as one containing an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, creating a fluorescently tagged version of the original molecule. This newly synthesized fluorescent probe can then be used in various applications, such as labeling proteins, cells, or tissues, or as a fluorescent ligand for receptor binding studies. The intrinsic properties of the piperidine moiety may confer specific binding or cellular permeability characteristics to the resulting probe.

Quantitative Data Summary

The following table presents a hypothetical summary of the photophysical and labeling properties of a fluorescent probe derived from this compound conjugated to a generic NHS-ester dye. Note: This data is illustrative and must be determined experimentally.

ParameterHypothetical Value
Photophysical Properties
Excitation Maximum (λex)495 nm
Emission Maximum (λem)520 nm
Molar Extinction Coefficient (ε)75,000 cm⁻¹M⁻¹
Quantum Yield (Φ)0.60
Labeling Efficiency
Degree of Labeling (DOL)1.0 - 2.0
Conjugation Efficiency> 90%

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Amine Labeling

This protocol describes the conjugation of an amine-reactive fluorescent dye (NHS ester) to the primary amine of this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester of a fluorophore)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin-Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolve the Compound: Dissolve 10 mg of this compound in 1 mL of anhydrous DMF.

  • Add Base: Add 1.5 equivalents of a non-nucleophilic base such as TEA or DIPEA to the solution to deprotonate the primary amine.

  • Prepare Dye Solution: In a separate light-protected vial, dissolve 1.2 equivalents of the amine-reactive fluorescent dye in 0.5 mL of anhydrous DMF.

  • Reaction: Slowly add the dye solution to the solution of the piperidine derivative while stirring.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Monitor the reaction progress by TLC.

  • Purification: Upon completion, purify the fluorescently labeled product by silica gel column chromatography to remove unreacted dye and starting material.

  • Characterization: Characterize the purified product using techniques such as mass spectrometry and NMR to confirm its identity and purity. Determine the concentration and photophysical properties using UV-Vis and fluorescence spectroscopy.

Protocol 2: Fluorescent Labeling of a Target Protein

This protocol outlines a general procedure for labeling a protein with the newly synthesized fluorescent probe.

Materials:

  • Purified fluorescent probe from Protocol 1

  • Target protein with a reactive group (e.g., an available cysteine for maleimide chemistry or a carboxyl group for carbodiimide chemistry)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Quenching Reagent (e.g., Tris or glycine for NHS ester reactions)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the target protein in the appropriate conjugation buffer at a concentration of 1-5 mg/mL.

  • Prepare Probe Solution: Dissolve the purified fluorescent probe in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute it into the conjugation buffer.

  • Conjugation Reaction: Add the fluorescent probe to the protein solution at a specific molar ratio (e.g., 10:1 probe-to-protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight, with gentle stirring and protected from light.

  • Quenching: If necessary, add a quenching reagent to stop the reaction.

  • Purification: Separate the fluorescently labeled protein from the unreacted probe using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its maximum absorbance wavelength.

Visualizations

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_end Final Product start_compound (1-(2-(Aminomethyl)phenyl) piperidin-4-YL)methanol dissolve Dissolve Compound in DMF + Base start_compound->dissolve start_dye Amine-Reactive Dye (NHS Ester) prepare_dye Prepare Dye Solution in DMF start_dye->prepare_dye mix Mix Reactants dissolve->mix prepare_dye->mix incubate Incubate (2-4h, RT) Protected from Light mix->incubate purify Column Chromatography incubate->purify analyze Characterization (MS, NMR, Spectroscopy) purify->analyze end_product Fluorescent Probe analyze->end_product

Caption: Workflow for the synthesis of a fluorescent probe.

experimental_workflow_labeling cluster_start Reactants cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_end Final Product start_probe Fluorescent Probe prepare_probe Prepare Probe Solution start_probe->prepare_probe start_protein Target Protein prepare_protein Prepare Protein Solution start_protein->prepare_protein conjugate Conjugate Probe to Protein prepare_protein->conjugate prepare_probe->conjugate incubate Incubate (1-2h, RT) Protected from Light conjugate->incubate purify Size-Exclusion Chromatography incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze end_product Labeled Protein analyze->end_product

Caption: Workflow for labeling a target protein.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Ligand Fluorescent Ligand (Probe) Ligand->GPCR Binding Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical GPCR signaling pathway.

safe handling and storage procedures for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in these application notes and protocols is intended for use by qualified professionals in a laboratory setting. This compound is a research chemical, and its toxicological properties have not been fully investigated. Therefore, it must be handled with the utmost care, assuming it is hazardous. Always consult your institution's specific safety guidelines and conduct a thorough risk assessment before beginning any work.

Compound Identification and Hazard Assessment

This compound is a chemical compound with potential applications in medicinal chemistry and pharmaceutical research.[1] Its structure combines a piperidine scaffold, an aminophenyl group, and a primary alcohol, which suggests it may be bioactive.[1]

Chemical and Physical Properties
PropertyValue/DescriptionSource
CAS Number 402924-76-9[1]
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.29 g/mol [1]
Appearance Typically a crystalline solid[1]
Purity ≥97% (typical for commercial preparations)[1]
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.[1]
Inferred Hazard Assessment

In the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be based on the functional groups present in the molecule.

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[2][3][4][5] They can cause severe skin burns and eye damage.[5]

  • Aminophenyl Moiety: Aromatic amines can be toxic and may cause skin and eye irritation.

  • General Precautions for Novel Compounds: For any new or uncharacterized substance, it is prudent to assume it is hazardous.[6][7] This includes potential acute and chronic health effects.[8]

Therefore, this compound should be treated as a corrosive, toxic, and irritant substance.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to protect against all potential routes of exposure.[9] The selection of PPE is based on the anticipated interaction with the chemical.[9]

OperationRequired PPE
Weighing and Handling Solids Nitrile or neoprene gloves, lab coat, ANSI Z87.1-compliant safety goggles.[7]
Preparing Solutions Double-gloving (nitrile or neoprene), chemical-resistant lab coat, chemical splash goggles, and face shield.[7] Work must be performed in a certified chemical fume hood.[6]
Running Reactions/Experiments Double-gloving, chemical-resistant lab coat, chemical splash goggles. All manipulations should be within a chemical fume hood.[8]
Cleaning and Decontamination Chemical-resistant gloves, lab coat, and chemical splash goggles.

Experimental Protocols: Safe Handling Procedures

A systematic approach is critical to ensure safety when handling this uncharacterized substance.[10]

Preparation
  • Risk Assessment: Before starting, conduct a thorough risk assessment for the entire experimental procedure.[11]

  • Gather Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible.

  • Fume Hood Preparation: Verify that the chemical fume hood is operational and the sash is at the appropriate height. The work area inside the hood should be clean and uncluttered.[9]

Handling Workflow
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: Use the smallest quantity of the substance necessary for the experiment.[9] When weighing the solid, use a disposable weigh boat and handle it with forceps.[10]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly within the fume hood. Keep the container covered when not in immediate use.[10]

  • Experimentation: Conduct all manipulations of the compound within the fume hood to prevent inhalation of dust or vapors.[6][12]

  • Post-Handling: After the experiment is complete, decontaminate all work surfaces with an appropriate solvent.[10]

  • Doff PPE: Carefully remove and dispose of PPE, ensuring no self-contamination occurs. Wash hands thoroughly with soap and water after handling.[13]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather PPE & Spill Kit Risk_Assessment->Gather_Materials Prep_Hood Prepare Fume Hood Gather_Materials->Prep_Hood Don_PPE Don PPE Prep_Hood->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Run_Experiment Run Experiment Prepare_Solution->Run_Experiment Decontaminate Decontaminate Surfaces Run_Experiment->Decontaminate Dispose_Waste Segregate Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Safe Handling Workflow Diagram.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

General Guidelines
  • Container: Store in a tightly sealed, clearly labeled container.[2] The label must include the full chemical name, any appropriate hazard pictograms, and the date received.[7][14] Do not use abbreviations.[9]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[2] Do not store in a fume hood.[15]

  • Secondary Containment: Use secondary containment, such as a plastic tub, to contain any potential leaks.[7]

Chemical Incompatibilities

Based on the compound's functional groups, it should be stored separately from:

  • Strong Oxidizing Agents

  • Strong Acids and Acid Chlorides [16]

  • Bases

  • Sources of Ignition: Keep away from heat, sparks, and open flames.[3]

G Start Receiving Compound Check_Label Is Container Labeled Correctly? Start->Check_Label Label_Container Label with Full Name, Date, and Hazards Check_Label->Label_Container No Find_Storage Select Storage Location Check_Label->Find_Storage Yes Label_Container->Find_Storage Check_Compat Check for Incompatibles (Acids, Oxidizers) Find_Storage->Check_Compat Segregate Segregate from Incompatible Chemicals Check_Compat->Segregate Place_Storage Place in Secondary Containment in Cool, Dry, Ventilated Area Segregate->Place_Storage End Secure Storage Place_Storage->End

Chemical Storage Logic Diagram.

Spill and Emergency Procedures

Immediate and appropriate action is necessary in the event of a spill or accidental exposure.[6]

Emergency TypeProtocol
Minor Spill (<1g, contained in fume hood) 1. Alert nearby personnel. 2. Wearing appropriate PPE, cover the spill with a suitable absorbent material (e.g., sand, diatomaceous earth).[2] 3. Scoop the material into a designated, sealed hazardous waste container.[2] 4. Decontaminate the area and dispose of all materials as hazardous waste.
Major Spill (>1g, outside fume hood) 1. Evacuate the immediate area and alert all laboratory personnel.[6] 2. Contact your institution's Environmental Health and Safety (EHS) office immediately.[9] 3. Prevent entry into the contaminated area.
Skin Contact Immediately remove contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]
Inhalation Move the affected individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal Protocol

All waste contaminated with this compound must be treated as hazardous waste.[6][10]

  • Segregation: Do not mix this waste with other waste streams.[9]

  • Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[9] The label should read "Hazardous Waste: this compound".

  • Collection: This includes unused compound, contaminated disposable PPE, absorbent materials, and empty containers.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area with secondary containment.[9]

  • Pickup: Arrange for waste pickup through your institution's EHS office for disposal by a licensed vendor.

G Start Waste Generated Identify_Waste Identify Waste Type (Solid, Liquid, PPE) Start->Identify_Waste Select_Container Select Designated, Leak-Proof Container Identify_Waste->Select_Container Label_Container Label Container: 'Hazardous Waste: [Compound Name]' Select_Container->Label_Container Place_Waste Place Waste in Container Label_Container->Place_Waste Seal_Container Securely Seal Container Place_Waste->Seal_Container Store_Waste Store in Secure Satellite Area with Secondary Containment Seal_Container->Store_Waste Request_Pickup Contact EHS for Pickup Store_Waste->Request_Pickup End Disposal by Licensed Vendor Request_Pickup->End

Hazardous Waste Disposal Workflow.

References

dosage and administration of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

A comprehensive search of scientific literature and public databases did not yield specific in vivo dosage and administration data for the compound this compound in any animal models. The information required to create detailed, compound-specific application notes and protocols is not currently available in the public domain.

The development of a dosing regimen for a novel chemical entity is a critical and complex process that involves a series of preclinical studies to determine its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. Without access to proprietary research data, providing specific dosage and administration protocols would be speculative and could lead to inaccurate and unsafe experimental practices.

Therefore, this document provides a generalized framework and a series of template protocols that researchers and drug development professionals can adapt to establish the dosage and administration of a new chemical entity, such as this compound, in animal models.

General Application Notes for Preclinical In Vivo Studies

When initiating in vivo studies for a novel compound, it is imperative to begin with dose-ranging studies to establish a safe and effective dose range. These initial studies are typically performed in a rodent model, such as mice or rats.

Key Considerations Before In Vivo Administration:

  • Compound Purity and Characterization: Ensure the test compound is of high purity and has been thoroughly characterized.

  • Formulation: The compound must be formulated in a vehicle that is safe and appropriate for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or cyclodextrins. The stability and solubility of the compound in the chosen vehicle should be confirmed.

  • Animal Model Selection: The choice of animal model should be based on the scientific question being investigated and the predictive validity of the model for human physiology or disease.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Protocols for Initial Dose-Ranging and Tolerability Studies

The following are generalized protocols for conducting initial dose-finding studies in rodents. These should be adapted based on the specific characteristics of the test compound and the research objectives.

Single Ascending Dose (SAD) Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and to observe the acute toxicity profile of a single administration of the compound.

Materials:

  • Test compound: this compound

  • Vehicle for formulation

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female

  • Standard laboratory equipment for animal handling and administration (e.g., gavage needles, syringes)

Protocol:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.

  • Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Start with a low dose, estimated from in vitro data if available (e.g., 1 mg/kg). Subsequent doses should be escalated in a stepwise manner (e.g., 3-fold or 5-fold increments) in new groups of animals.

  • Administration: Administer the compound via the intended clinical route if known, or a common preclinical route such as oral (PO) gavage or intraperitoneal (IP) injection.

  • Observation: Closely monitor the animals for any signs of toxicity immediately after dosing and at regular intervals for at least 24-48 hours. Observations should include changes in behavior, posture, activity, and any signs of physical distress.

  • Data Collection: Record all observations, including body weight changes and any adverse events.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Data Presentation

All quantitative data from dose-ranging and subsequent efficacy studies should be summarized in clearly structured tables.

Table 1: Example of a Data Table for a Single Ascending Dose Study in Mice

Dose Group (mg/kg)Administration RouteNumber of Animals (M/F)Clinical ObservationsBody Weight Change (%)Morbidity/Mortality
VehiclePO3/3Normal+/- 2%0/6
1PO3/3Normal+/- 2%0/6
10PO3/3Mild lethargy for 2h post-dose- 3%0/6
30PO3/3Significant lethargy, piloerection- 8%0/6
100PO3/3Severe lethargy, ataxia- 15%2/6

Visualization of Experimental Workflow

A clear experimental workflow is essential for planning and executing preclinical studies.

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation of a Novel Compound compound Novel Compound (e.g., this compound) formulation Formulation Development compound->formulation sad_study Single Ascending Dose (SAD) Tolerability Study (e.g., in Mice) formulation->sad_study pk_study Pharmacokinetic (PK) Study (e.g., in Rats) sad_study->pk_study efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study data_analysis Data Analysis and Reporting efficacy_study->data_analysis

Caption: A generalized workflow for the initial preclinical in vivo evaluation of a novel chemical entity.

Disclaimer: The information provided above is for educational purposes only and constitutes a general guideline. It is not a substitute for detailed, compound-specific research and development. All laboratory work should be conducted by trained professionals in accordance with all applicable safety and ethical regulations. The specific dosages and administration protocols for this compound must be determined through rigorous experimental investigation.

Measuring the Binding Affinity of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, determining the binding affinity of a small molecule like (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol to its biological target is a critical step in understanding its pharmacological activity. Binding affinity, typically expressed as the dissociation constant (KD), quantifies the strength of the interaction between the ligand and its target protein. A lower KD value signifies a higher binding affinity.[1]

This document provides detailed application notes and standardized protocols for several widely used techniques to measure the binding affinity of this compound. Given that the specific biological target for this compound is not publicly defined, these protocols are presented as templates that can be adapted once a target protein has been identified.

Key Techniques for Binding Affinity Measurement

Several biophysical and biochemical methods can be employed to determine the binding affinity of a small molecule. The choice of technique often depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Key label-free, quantitative methods include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[1] Other powerful techniques include Radioligand Binding Assays, Microscale Thermophoresis (MST), Fluorescence Polarization (FP), and Bioluminescence Resonance Energy Transfer (BRET).

Summary of Quantitative Binding Affinity Techniques

TechniquePrincipleTypical Affinity Range (KD)ThroughputKey Outputs
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[2]mM to nMLowKD, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[2][3]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[4][5]mM to pMMedium to HighKD, Association rate (kon), Dissociation rate (koff)[6]
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand by the test compound.[7][8]pM to µMHighInhibition constant (Ki), IC50, Bmax[7]
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.nM to mMMediumKD
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.nM to µMHighKD, IC50
Bioluminescence Resonance Energy Transfer (BRET) Measures resonance energy transfer between a luminescent donor and a fluorescent acceptor on interacting molecules.nM to µMHighKD, Bmax

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2]

Protocol:

  • Sample Preparation:

    • Prepare the target protein in a well-characterized buffer (e.g., PBS or HEPES). The concentration should be 10-100 µM.

    • Dissolve this compound in the exact same buffer to a concentration approximately 10-fold higher than the protein concentration.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles.[3]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the target protein solution into the sample cell and the ligand solution into the injection syringe.[3]

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat changes.[2]

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH).

Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow prep Sample Preparation (Protein and Ligand in matched buffer) degas Degas Solutions prep->degas load Load Protein into Cell Load Ligand into Syringe degas->load setup Instrument Setup (Set Temperature) load->setup titrate Perform Stepwise Titration setup->titrate measure Measure Heat Change per Injection titrate->measure plot Plot Binding Isotherm measure->plot fit Fit Data to Binding Model plot->fit results Determine K_D, n, ΔH, ΔS fit->results

A flowchart of the Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[4][5]

Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for immobilizing the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the target protein to the chip surface.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the ligand solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) during the association phase.

    • After the injection, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the sensor chip surface between different ligand concentrations if necessary.

  • Data Analysis:

    • Subtract the reference channel signal to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from the different ligand concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

A flowchart of the Surface Plasmon Resonance (SPR) experimental workflow.
Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures the interaction of molecules in live cells. It relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to one protein and a fluorescent acceptor (e.g., YFP) fused to another. This protocol assumes a competitive binding format where the compound displaces a fluorescently labeled tracer from a target receptor fused to a luciferase.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) that endogenously expresses or is engineered to express the target protein fused to a BRET donor (e.g., Target-Rluc).

    • Seed the cells into 96-well plates.

  • Assay Setup:

    • Prepare a dilution series of this compound.

    • Add the compound dilutions to the cells.

    • Add a constant concentration of a fluorescently labeled ligand (the "tracer") that is known to bind to the target protein.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine).

    • Immediately measure the luminescence at two wavelengths: one for the donor and one for the acceptor, using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio as a function of the concentration of the unlabeled compound.

    • Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the fluorescent tracer and KD is the affinity of the tracer for the target.

Logical Relationship in a Competitive BRET Assay

BRET_Logic cluster_0 High Affinity Binding cluster_1 Competitive Displacement tracer Fluorescent Tracer target Target-Rluc tracer->target Binds BRET_high High BRET Signal target->BRET_high Proximity compound This compound target2 Target-Rluc compound->target2 Binds BRET_low Low BRET Signal target2->BRET_low Displacement

Logical diagram of competitive displacement in a BRET assay.

By applying these detailed protocols and adapting them to the specific biological target, researchers can accurately and reliably determine the binding affinity of this compound, a crucial step in its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues with (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in aqueous buffers. The following information provides a structured approach to diagnosing and resolving these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound is most commonly due to its pH-dependent solubility. As a compound with two basic amine groups, its charge state and, consequently, its solubility in water are highly influenced by the pH of the solution. In its neutral, uncharged form, the molecule is more hydrophobic and less soluble in aqueous media. Precipitation can be triggered by a "solvent shift" when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound is less soluble.

Q2: What are the key chemical features of this compound that affect its solubility?

This compound has three key functional groups that dictate its solubility:

  • A primary aromatic amine (aniline-like): This group is a weak base.

  • A tertiary aliphatic amine (within the piperidine ring): This group is a stronger base.

  • A primary alcohol (methanol group): This group can participate in hydrogen bonding, which generally aids aqueous solubility.

The two amine groups can become protonated (positively charged) in acidic conditions, which significantly increases the molecule's polarity and aqueous solubility.

Q3: How can I predict the solubility of this compound at a specific pH?

  • The primary aromatic amine is expected to have a pKa in the range of 4-5 .

  • The tertiary piperidine amine is likely to have a pKa in the range of 9-11 .

This means the compound will be positively charged and thus more soluble at a pH below the pKa of its amine groups. To ensure both amines are protonated, a buffer with a pH of less than 4 would be a good starting point.

Q4: I'm observing precipitation immediately upon adding my DMSO stock to the buffer. What is the likely cause and how can I fix it?

Immediate precipitation upon dilution is a classic sign of poor solubility of the compound in the buffer at the current conditions. This is often due to the pH of the buffer being too high (too neutral or basic), causing the compound to be in its less soluble, uncharged form.

Solution:

  • Lower the pH of your buffer: Aim for a pH that is at least 1-2 units below the pKa of the least basic amine. A good starting point would be a pH of 3-4.

  • Optimize the dilution process: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing buffer. This helps to avoid localized high concentrations of the compound that can initiate precipitation.

Q5: My solution is initially clear but then a precipitate forms over time. What could be happening?

Delayed precipitation can be due to a few factors:

  • Supersaturation: The initial solution may be supersaturated, meaning it holds more dissolved compound than it can stably maintain. Over time, the excess compound will crystallize out.

  • Temperature changes: If the solution is prepared at a higher temperature and then cooled, the solubility may decrease, leading to precipitation.

  • Buffer degradation or interaction: Though less common, interactions between the compound and buffer components over time could lead to the formation of a less soluble species.

Solution:

  • Decrease the final concentration: Your target concentration may be too high for the chosen buffer system.

  • Maintain a constant temperature: Ensure that the temperature at which you prepare and use the solution is consistent.

  • Consider using co-solvents or excipients: These can help to stabilize the compound in solution.

Troubleshooting Guide

If you are experiencing precipitation, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Precipitation Observed check_ph Is the buffer pH < 4? start->check_ph adjust_ph Action: Lower buffer pH to 2-4 check_ph->adjust_ph No check_concentration Is the final concentration too high? check_ph->check_concentration Yes adjust_ph->check_concentration reduce_concentration Action: Decrease final concentration check_concentration->reduce_concentration Yes check_dilution Is the dilution method optimal? check_concentration->check_dilution No reduce_concentration->check_dilution optimize_dilution Action: - Add stock to buffer (not vice versa) - Add dropwise with vigorous stirring check_dilution->optimize_dilution No consider_excipients Still precipitating? Consider adding excipients. check_dilution->consider_excipients Yes optimize_dilution->consider_excipients add_excipients Action: - Add a co-solvent (e.g., ethanol, PEG) - Use a solubilizing agent (e.g., cyclodextrin) consider_excipients->add_excipients Yes success Problem Resolved consider_excipients->success No add_excipients->success

Caption: Troubleshooting workflow for precipitation.

Quantitative Data Summary

Since specific experimental solubility data for this compound is not widely published, the following table summarizes the general effects of different parameters on the solubility of basic, amine-containing compounds.

ParameterEffect on Solubility of Basic CompoundsRationale
pH Decreasing pH significantly increases solubility.At lower pH, the basic amine groups become protonated (R-NH3+), forming a more polar and water-soluble salt.
Buffer Type Can have a variable effect.Phosphate buffers can sometimes form less soluble salts with basic compounds compared to citrate or acetate buffers.
Ionic Strength Increasing ionic strength can decrease solubility.High salt concentrations can lead to a "salting out" effect, reducing the solubility of the compound.
Temperature Generally, increasing temperature increases solubility.Most solids have higher solubility at higher temperatures, but this is compound-specific.
Co-solvents Addition of water-miscible organic solvents increases solubility.Co-solvents like ethanol or PEG can reduce the polarity of the solvent system, improving the solubility of hydrophobic compounds.
Excipients Solubilizing agents like cyclodextrins increase apparent solubility.Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its overall solubility in water.

Experimental Protocol: Solubility Assessment

This protocol outlines a method to determine the aqueous solubility of this compound in different buffers.

Materials:

  • This compound

  • Selection of buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.4)

  • DMSO (or other suitable organic solvent for stock solution)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a known amount of the compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Prepare Buffer Solutions:

    • Prepare a series of buffers at the desired pH values.

  • Solubility Determination (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of each buffer in separate vials.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant.

    • Dilute the supernatant with an appropriate mobile phase or buffer and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the solubility in each buffer (e.g., in mg/mL or µM).

    • Plot solubility as a function of pH to visualize the pH-solubility profile.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare concentrated stock solution in DMSO add_excess Add excess compound to each buffer prep_stock->add_excess prep_buffers Prepare buffers at various pH values prep_buffers->add_excess shake Shake at constant temperature for 24-48h add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant quantify Quantify concentration (HPLC or UV-Vis) collect_supernatant->quantify analyze_data Analyze and plot solubility vs. pH quantify->analyze_data

Caption: Experimental workflow for solubility assessment.

Signaling Pathways and Logical Relationships

The chemical structure of this compound and its ionization states at different pH values are critical to understanding its solubility.

Caption: pH-dependent ionization states.

how to prevent degradation of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Possible Cause Recommended Action
Solution turns yellow or brown Oxidation of the amine functional groups.1. Prepare solutions fresh before use. 2. Use deoxygenated solvents. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 4. Protect solutions from light by using amber vials or wrapping containers in foil.
Loss of compound potency or concentration over time Chemical degradation due to pH, temperature, or light exposure.1. Verify the pH of the solution; adjust to a neutral or slightly acidic pH if the compound is more stable under these conditions. 2. Store stock solutions at low temperatures (-20°C or -80°C). 3. Conduct a forced degradation study to identify the primary degradation pathways (see Experimental Protocols).
Appearance of unexpected peaks in HPLC or LC-MS analysis Formation of degradation products.1. Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. 2. Refer to the hypothetical degradation pathway diagram to anticipate potential degradants. 3. Optimize storage and handling conditions to minimize the formation of these impurities.
Precipitation of the compound from solution Poor solubility or pH-dependent solubility.1. Ensure the solvent is appropriate for the desired concentration. 2. Check the pH of the solution, as the solubility of amines can be highly pH-dependent. 3. Consider the use of co-solvents or other formulation strategies if solubility is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary aminomethyl group and the secondary amine within the piperidine ring are susceptible to oxidation. The aromatic phenyl ring can be prone to photodegradation, and the primary alcohol (methanol group) could also undergo oxidation under certain conditions.

Q2: What are the ideal storage conditions for solid this compound?

A2: Based on supplier recommendations for similar compounds, the solid form should be stored in a tightly sealed container, in a dark place, under an inert atmosphere, and at room temperature.[1]

Q3: How should I prepare solutions of this compound to minimize degradation?

A3: It is recommended to use high-purity, deoxygenated solvents. Prepare solutions fresh for each experiment whenever possible. If stock solutions are required, they should be stored in amber vials under an inert atmosphere at low temperatures (e.g., -20°C).

Q4: What is the likely effect of pH on the stability of this compound in aqueous solutions?

A4: The stability of compounds with amine groups is often pH-dependent. Extreme acidic or basic conditions can catalyze degradation.[2][3] It is advisable to maintain the pH of aqueous solutions in the neutral to slightly acidic range and to perform stability studies across a pH range to determine the optimal conditions.

Q5: How can I monitor the degradation of this compound in my solutions?

A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and the appearance of degradation products. Liquid chromatography-mass spectrometry (LC-MS) can be used for the identification and characterization of the degradants.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity buffer salts (e.g., phosphate, acetate)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

4. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated RP-HPLC method with a UV detector. An LC-MS method can be used for the identification of degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation of the parent compound in each stressed sample.

  • Identify and quantify the major degradation products.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study.

Stress Condition Duration (hours) Temperature (°C) % Degradation of Parent Compound Major Degradation Products Observed
0.1 M HCl24605.2DP1
0.1 M NaOH24608.9DP2, DP3
3% H₂O₂242515.7DP4 (N-oxide), DP5
Thermal24602.1Minor peaks
Photolytic (UV)82512.3DP6, DP7

*DP = Degradation Product

Visualizations

G Hypothetical Degradation Pathway parent This compound N_oxide N-Oxide (Piperidine Nitrogen) parent->N_oxide Oxidation (H₂O₂) imine Imine intermediate parent->imine Oxidation photodegradant Photodegradation Product (Aromatic Ring) parent->photodegradant Photolysis (UV light) alcohol_oxidation Oxidized Alcohol (Ketone) parent->alcohol_oxidation Oxidation aldehyde Aldehyde from Imine Hydrolysis imine->aldehyde Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photolytic (UV/Vis light, RT) prep_stock->photo sampling Sample at 0, 4, 8, 24h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc RP-HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for the forced degradation study of the target compound.

G Troubleshooting Decision Tree start Degradation Observed? q_color Solution Discolored? start->q_color Yes no_issue No evidence of degradation. Continue with current protocol. start->no_issue No q_peaks New HPLC/LC-MS Peaks? q_color->q_peaks No sol_oxidation Suspect Oxidation. Use deoxygenated solvents, inert atmosphere, protect from light. q_color->sol_oxidation Yes q_potency Loss of Potency? q_peaks->q_potency No sol_id_peaks Identify new peaks with MS. Optimize conditions to minimize. q_peaks->sol_id_peaks Yes sol_forced_deg Conduct forced degradation study to understand stability limits. q_potency->sol_forced_deg Yes q_potency->no_issue No

Caption: Decision tree for troubleshooting degradation issues.

References

Technical Support Center: Optimizing Derivatization of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the derivatization of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a complex mixture of products. What are the potential side reactions?

A1: The target molecule, this compound, possesses three reactive functional groups: a primary amine (the aminomethyl group on the phenyl ring), a tertiary amine (the piperidine nitrogen), and a primary alcohol (the methanol group). Depending on the reagents and reaction conditions, you may encounter a mixture of products due to:

  • Multiple Derivatizations: The derivatizing agent may react with more than one functional group.

  • N-Alkylation of Piperidine: The piperidine nitrogen can undergo alkylation, especially under conditions that favor nucleophilic attack.

  • O-Acylation/Alkylation: The hydroxyl group can be acylated or alkylated, particularly in the presence of strong bases or activating agents.

  • Oxidation: The benzylamine moiety can be susceptible to oxidation, potentially forming an imine or aldehyde.[1]

To achieve selective derivatization of the primary aminomethyl group, careful control of reaction conditions and potentially the use of protecting groups are necessary.

Q2: I am observing low yield of my desired N-acylated product. What are the common causes and how can I improve it?

A2: Low yields in N-acylation reactions can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion. If the reaction stalls, consider increasing the reaction time or temperature.

  • Suboptimal Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct without competing in the reaction.[2]

  • Poor Solubility of Reactants: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or a co-solvent system.[2]

  • Degradation of Reagents: Acylating agents like acyl chlorides and anhydrides are often moisture-sensitive. Use fresh or properly stored reagents.

Q3: My purified product shows an unexpected new peak in the HPLC analysis. What could be the reason?

A3: An unexpected peak in the HPLC chromatogram of the purified product could indicate a few issues:

  • Degradation Product: Benzylamines can be prone to degradation, even under ambient conditions.[1] The primary amine is susceptible to oxidation, which can lead to the formation of the corresponding imine and subsequently an aldehyde.[1]

  • Isomers: Depending on the reaction, there might be the formation of regioisomers if the reaction was not completely selective.

  • Salt Formation: Benzylamines can react with atmospheric carbon dioxide to form carbonate salts.[1] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can minimize this.[1]

  • HPLC Method Issues: For basic compounds like piperidine derivatives, inadequate pH control of the mobile phase can sometimes lead to peak splitting or broadening.[1]

Q4: How can I selectively derivatize the primary aminomethyl group in the presence of the piperidine nitrogen and the hydroxyl group?

A4: Achieving chemoselectivity is a key challenge. Here are some strategies:

  • Reaction Conditions Optimization: The primary amine is generally more nucleophilic than the secondary amine within the piperidine ring and the hydroxyl group. Running the reaction at lower temperatures and using a stoichiometric amount of the derivatizing agent can favor the reaction at the most reactive site.

  • Protecting Group Strategy: For more complex derivatizations, a protecting group strategy may be necessary. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, and the piperidine nitrogen can be protected with a Boc or Cbz group. After derivatization of the primary amine, the protecting groups can be selectively removed.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting/Solution Expected Outcome
Inactive Reagents Use fresh, high-purity acylating agents, alkylating agents, and bases. For moisture-sensitive reagents like benzyl chloroformate, use a recently opened bottle stored under an inert gas.[3]Improved reaction conversion and product yield.
Incomplete Reaction Monitor the reaction closely using TLC or LC-MS. If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time.[2]Drive the reaction to completion and maximize product formation.
Suboptimal Solvent Ensure all reactants are soluble in the chosen solvent. If not, try alternative solvents like DMF, acetonitrile, or a mixture of solvents to achieve a homogeneous reaction mixture.[2]A homogeneous reaction should lead to more consistent and improved reaction rates.
Incorrect Stoichiometry Carefully check the molar equivalents of all reactants. For acylation, a slight excess (1.1-1.5 equivalents) of the acylating agent is common.Optimized reagent ratios will lead to higher conversion of the starting material.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting/Solution Expected Outcome
Reaction at Piperidine Nitrogen Use a less nucleophilic base (e.g., DIPEA). Lowering the reaction temperature can also improve selectivity for the primary amine.Reduced formation of the N-piperidine derivatized byproduct.
Reaction at Hydroxyl Group Avoid strongly basic conditions if possible. If O-derivatization is a significant issue, consider protecting the hydroxyl group prior to the reaction.Minimized formation of O-derivatized side products.
Over-alkylation/acylation Use a stoichiometric excess of the starting material relative to the derivatizing agent. A 1.5 to 2-fold excess of the amine is a good starting point for alkylations to reduce di-alkylation.[2]A significant reduction in the formation of multiply derivatized products.
High Reaction Concentration Running the reaction at a lower concentration can disfavor secondary reactions.[2]Reduced rate of undesired side reactions.

Experimental Protocols

The following are general protocols for the N-acylation of the primary aminomethyl group of this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Acylation using an Acyl Chloride
  • Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Base: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling with a Carboxylic Acid
  • Dissolve Reagents: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.

  • Add Base: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool Reaction: Cool the reaction mixture to 0 °C using an ice bath.

  • Add Coupling Agent: Slowly add a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Typical Reagent Stoichiometry for N-Acylation
Reagent Equivalents (Acyl Chloride Method) Equivalents (Carboxylic Acid Coupling)
This compound1.01.0
Acyl Chloride1.1 - 1.5-
Carboxylic Acid-1.1 - 1.5
Base (e.g., DIPEA)1.5 - 2.52.5 - 3.0
Coupling Agent (e.g., EDC)-1.2 - 1.5
Additive (e.g., HOBt)-1.2 - 1.5

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be optimized on a case-by-case basis.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve_Substrate Dissolve Substrate & Base in Anhydrous Solvent Start->Dissolve_Substrate Cool_Reaction Cool to 0 °C Dissolve_Substrate->Cool_Reaction Add_Reagent Add Derivatizing Agent (e.g., Acyl Chloride) Cool_Reaction->Add_Reagent Stir_RT Stir at Room Temperature (2-24h) Add_Reagent->Stir_RT Monitor Monitor Progress (TLC/LC-MS) Stir_RT->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify End End Purify->End

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_complex_mixture Troubleshooting Complex Mixture Start Low Yield or Complex Mixture? Low_Yield Low Yield Start->Low_Yield Yes Complex_Mixture Complex Mixture Start->Complex_Mixture Yes Check_Reagents Check Reagent Purity & Activity Low_Yield->Check_Reagents Lower_Temp Lower Reaction Temperature Complex_Mixture->Lower_Temp Optimize_Conditions Optimize Time, Temp, & Stoichiometry Check_Reagents->Optimize_Conditions Check_Solubility Ensure Reactant Solubility Optimize_Conditions->Check_Solubility Solution Optimized Reaction Check_Solubility->Solution Adjust_Base Use Sterically Hindered Non-Nucleophilic Base Lower_Temp->Adjust_Base Protecting_Groups Consider Protecting -OH or Piperidine -NH Adjust_Base->Protecting_Groups Protecting_Groups->Solution

Caption: A logical decision tree for troubleshooting common issues in the derivatization reaction.

References

overcoming poor cell permeability of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol, with a focus on overcoming its anticipated poor cell permeability.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound likely to exhibit poor cell permeability?

A1: The molecular structure of this compound suggests several physicochemical properties that are known to hinder passive diffusion across the lipid bilayer of cell membranes.[1] Key contributing factors include:

  • Polarity and Hydrogen Bonding: The presence of a primary amine (-NH2) and a hydroxyl (-OH) group makes the molecule polar. These groups act as hydrogen bond donors, which can impede the molecule's ability to enter the hydrophobic core of the cell membrane.[2][3]

  • Ionization State: The aminomethyl group is basic and will likely be protonated (positively charged) at physiological pH.[4][5] Ionized molecules generally have much lower passive permeability than their neutral counterparts.[1][4]

  • Molecular Size and Flexibility: While not excessively large, the number of rotatable bonds might influence its conformational flexibility, which can affect permeability.[6]

Q2: Which initial in vitro assays are recommended to quantify the cell permeability of my compound?

A2: For a comprehensive initial assessment, a combination of assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[7] It is excellent for getting a first indication of a compound's intrinsic passive permeability without the complication of active transporters.[7][8]

  • Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting human intestinal absorption.[9][10] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[11][12] This assay can measure both passive diffusion and active transport, including efflux.[13]

Q3: My compound shows low permeability in the apical-to-basolateral (A-B) direction but a high efflux ratio in the Caco-2 assay. What does this indicate?

A3: This is a classic sign that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11] The compound can likely enter the cell via passive diffusion, but it is then actively pumped back out into the apical chamber by these transporters. This results in low net transport across the cell monolayer in the absorptive direction.[11]

Q4: How can I confirm that my compound is an efflux transporter substrate?

A4: To confirm efflux transporter involvement, you should perform the bidirectional Caco-2 assay in the presence of a known inhibitor of the suspected transporter.[11] For example, using a P-gp inhibitor like verapamil or elacridar should increase the A-B permeability and decrease the efflux ratio to near 1 if your compound is a P-gp substrate.[11] To identify the specific transporter, you can use cell lines that are genetically engineered to overexpress a single transporter, such as MDCK-MDR1 cells for P-gp.[10][11]

Q5: What are the main strategies to improve the cell permeability of this compound?

A5: There are two primary approaches:

  • Structural Modification (Medicinal Chemistry): This involves chemically altering the molecule to give it more favorable physicochemical properties. A common and effective method is the prodrug approach , where polar functional groups (like the amine or hydroxyl) are temporarily masked with lipophilic moieties.[3][14][15] These masks are designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[15][16]

  • Formulation Strategies (Drug Delivery): This involves encapsulating the compound in a delivery vehicle without changing its chemical structure. Nanoparticle-based delivery systems , such as liposomes or polymeric nanoparticles, can protect the drug and facilitate its entry into cells.[17] These systems can overcome poor solubility and permeability challenges and can even be targeted to specific cell types.[18][19]

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during permeability assays.

Issue Possible Cause(s) Recommended Solution(s)
Low Compound Recovery in PAMPA or Caco-2 Assay 1. High Non-Specific Binding: The compound is adsorbing to the plastic surfaces of the assay plates.[11] 2. Low Aqueous Solubility: The compound is precipitating out of the assay buffer.[11] 3. Compound Instability: The compound is degrading in the assay buffer over the course of the experiment.1. Use commercially available low-binding plates.[11] Include a mass balance calculation by measuring the compound concentration in all compartments and lysing the cells to check for intracellular accumulation. 2. Reduce the compound concentration. Add a small percentage of a co-solvent like DMSO (typically <1%) to the buffer, ensuring it does not affect monolayer integrity.[20] 3. Perform a stability test by incubating the compound in the assay buffer for the full experiment duration and analyzing for degradation via LC-MS/MS.[11]
High Variability Between Replicate Wells 1. Inconsistent Cell Monolayer (Caco-2): The integrity of the cell monolayer is not uniform across the plate.[21] 2. Pipetting Errors: Inaccurate or inconsistent liquid handling. 3. Solubility Issues: Inconsistent precipitation of the compound in different wells.1. Measure the Transepithelial Electrical Resistance (TEER) for every well before and after the experiment to ensure tight junction integrity.[20] Discard wells that do not meet the established TEER threshold. Perform a Lucifer Yellow rejection test to confirm monolayer confluence.[22] 2. Use calibrated pipettes and consider using automated liquid handlers for higher precision. 3. Vigorously vortex stock solutions and visually inspect wells for any signs of precipitation before and after the assay.
Permeability Values Do Not Correlate with In Vivo Data 1. Transporter Differences: The expression levels of uptake or efflux transporters in the Caco-2 cells may not perfectly match the in vivo situation.[13] 2. Metabolism: The compound may be metabolized by enzymes in the Caco-2 cells, reducing the amount of parent compound detected. 3. Paracellular vs. Transcellular Route: The relative contribution of transport between cells (paracellular) versus through cells (transcellular) may differ.1. Use other cell lines (e.g., MDCK) or transfected cell lines that express specific transporters of interest.[10][13] 2. Analyze samples for the presence of known or suspected metabolites using LC-MS/MS. 3. The Caco-2 model is primarily for transcellular transport. If paracellular transport is suspected to be significant in vivo, this assay may underestimate overall absorption.[12]

Section 3: Data Presentation

Table 1: Key Physicochemical Properties Influencing Cell Permeability

Property Optimal Range for Passive Permeability Impact of this compound's Structure
Lipophilicity (LogP) 1 - 3[1] The presence of amine and hydroxyl groups likely results in a low LogP value, indicating high hydrophilicity which can limit membrane partitioning.[1][23]
Molecular Weight (MW) < 500 Da[6] The molecular weight (approx. 220.3 g/mol ) is well within the optimal range.
Hydrogen Bond Donors (HBD) ≤ 5[6] The compound has at least 3 HBDs (-NH2, -OH), which can reduce permeability.[2] Masking these via a prodrug strategy could be effective.[3]
Hydrogen Bond Acceptors (HBA) ≤ 10[6] The compound has 3 HBAs (2 nitrogens, 1 oxygen), which is well within the acceptable range.
Ionization (pKa) Neutral at physiological pH[4] The primary amine is likely basic, leading to a positive charge at pH 7.4. This significantly hinders passive diffusion.[1][5]

| Polar Surface Area (PSA) | < 140 Ų[6] | The polar groups contribute to a higher PSA, which is inversely correlated with permeability. |

Table 2: Comparison of Common In Vitro Permeability Assays

Feature PAMPA Caco-2 Assay MDCK Assay
Principle Passive diffusion across an artificial lipid membrane[7] Transport across a differentiated human intestinal cell monolayer[9] Transport across a canine kidney epithelial cell monolayer[10]
Transport Measured Passive Transcellular Passive, Active (Efflux & Uptake), Paracellular[12] Primarily Passive and Active (if transfected with specific transporters)[11]
Throughput High Low to Medium Medium
Time Required < 24 hours ~21 days for cell differentiation + 1 day for assay[12] 3-5 days for cell culture + 1 day for assay[10]
Key Advantage Fast, inexpensive, isolates passive diffusion[7] Gold standard for predicting human oral absorption, includes transporters[10] Forms tight monolayers quickly, good for studying specific transporters in transfected versions[10]

| Key Disadvantage | No transporters or metabolism, may not reflect complex biological membranes[8] | Long cell culture time, variability between labs[8] | Non-human origin, low expression of some human transporters in wild-type cells[10] |

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of a test compound.[7]

Methodology:

  • Membrane Coating: Coat the wells of a 96-well PVDF filter plate (donor plate) with 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane). Allow the solvent to evaporate for at least 5 minutes.

  • Solution Preparation:

    • Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM. Ensure the final DMSO concentration is ≤1%.

    • Prepare solutions for high permeability (e.g., caffeine) and low permeability (e.g., famotidine) controls.[7]

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with 300 µL of fresh buffer.

    • Add 150-200 µL of the donor solutions (test compound and controls) to the coated donor plate. .

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane surface area, and t is the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the procedure for assessing permeability and efflux potential.[9][11]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well plates) and culture for 21-28 days to allow for differentiation and monolayer formation.[9]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each insert. Use only inserts with TEER values above a pre-determined threshold (e.g., >500 Ω·cm²). Wash the monolayers gently with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

  • Bidirectional Assay Setup:

    • A-to-B Permeability (Absorptive): Add the test compound (at a typical concentration of 1-10 µM) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

    • B-to-A Permeability (Efflux): Add the test compound to the basolateral chamber. Add fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours, with gentle shaking.

  • Sampling and Analysis: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with an equal volume of fresh buffer. Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[11]

Section 5: Mandatory Visualizations

troubleshooting_workflow cluster_results Interpretation start Low in vitro/in vivo Activity Observed q_perm Is poor cell permeability a suspected cause? start->q_perm assay Perform Permeability Assays (PAMPA and/or Caco-2) q_perm->assay Yes other_issue Investigate Other Issues (e.g., Target Affinity, Metabolism) q_perm->other_issue No analyze Analyze Permeability Data (Papp, Efflux Ratio) assay->analyze low_perm Result: Low Papp (Papp < 1x10⁻⁶ cm/s) analyze->low_perm Low Passive Permeability high_efflux Result: High Efflux Ratio (ER > 2) analyze->high_efflux Efflux Suspected good_perm Result: Good Permeability (Papp > 10x10⁻⁶ cm/s) analyze->good_perm strategy Implement Permeability Enhancement Strategy low_perm->strategy high_efflux->strategy good_perm->other_issue

Caption: Troubleshooting workflow for low compound activity.

enhancement_strategies start Strategies to Overcome Poor Permeability struct_mod Structural Modification (Medicinal Chemistry) start->struct_mod formulation Formulation Strategy (Drug Delivery) start->formulation prodrug Prodrug Approach: Mask Polar Groups (e.g., -OH, -NH2) with Lipophilic Esters/Amides struct_mod->prodrug h_bond Reduce H-Bond Donors: Replace -OH or -NH with groups that are only H-bond acceptors struct_mod->h_bond nano Nanoparticle Encapsulation: Liposomes, Polymeric Micelles, Solid Lipid Nanoparticles (SLNs) formulation->nano enhancers Use of Permeation Enhancers: Chemicals that reversibly open tight junctions (use with caution) formulation->enhancers caco2_workflow seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21-28 days to form monolayer seed->culture teer 3. Verify monolayer integrity (Measure TEER) culture->teer assay 4. Perform Bidirectional Assay (A->B and B->A) teer->assay incubate 5. Incubate at 37°C (Sample at time points) assay->incubate analyze 6. Analyze samples (LC-MS/MS) incubate->analyze calculate 7. Calculate Papp and Efflux Ratio analyze->calculate

References

Technical Support Center: Purification of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is showing significant tailing or streaking during silica gel column chromatography. What is the likely cause and how can I resolve it?

A: Significant tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The molecule contains two basic nitrogen atoms (a primary aminomethyl group and the piperidine nitrogen) which interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape, inefficient separation, and often, lower recovery.[1]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to minimize the strong interactions with the silica surface.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a chemically modified silica gel (e.g., amine-deactivated silica).[1]

Q2: What are the recommended starting conditions for purifying this compound using column chromatography?

A: Due to the compound's high polarity and basicity, a polar solvent system with a basic additive is recommended. A good starting point is a gradient of methanol in dichloromethane (DCM) with a small percentage of triethylamine (TEA) or ammonium hydroxide.

Recommended Starting Point:

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: 0-10% Methanol in Dichloromethane + 0.5-1% Triethylamine (v/v).

  • Alternative: A 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase for very strong binding compounds.[1]

Q3: I am struggling to crystallize the final compound. It keeps "oiling out" or remains in solution. What should I do?

A: "Oiling out" or failure to crystallize is often due to residual impurities or the selection of an inappropriate solvent system. The high polarity and hydrogen bonding capability of your compound (from the alcohol and two amine groups) require careful solvent selection.

Troubleshooting Steps:

  • Ensure High Purity: First, ensure the material is sufficiently pure (>95%) via an analytical method like LC-MS or NMR. Impurities can inhibit crystal lattice formation.

  • Systematic Solvent Screening: Test a range of solvents and solvent systems, from polar (like isopropanol or ethanol) to less polar mixtures (like Ethanol/Ethyl Acetate or Methanol/DCM).[2]

  • Control Cooling Rate: Allow the saturated solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling often promotes oiling out.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

Q4: My purified compound has a yellowish or brownish tint. What causes this color and how can it be removed?

A: The color is likely due to the oxidation of the aromatic aminomethyl group, a common issue with aniline-type compounds. These minor, highly colored impurities can be difficult to remove.

Solutions:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering.[2] The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during heating steps.

Troubleshooting Guides

Guide 1: Optimizing Column Chromatography

This guide provides a systematic approach to resolving poor separation during column chromatography.

Troubleshooting Workflow for Column Chromatography start Start: Poor Separation (Tailing/Streaking) check_base Is a basic modifier (e.g., 1% TEA) in the eluent? start->check_base add_base Action: Add 0.5-2% Triethylamine (TEA) or 1-2% of 7N NH3 in MeOH to eluent. check_base->add_base No check_polarity Is the compound still not eluting or separation poor? check_base->check_polarity Yes add_base->check_polarity increase_base Action: Increase modifier concentration (e.g., up to 2% TEA) or switch to NH3/MeOH. increase_polarity Action: Increase polarity of mobile phase (e.g., increase % of Methanol). check_polarity->increase_polarity Yes end_good Result: Improved Separation check_polarity->end_good No change_stationary Problem Persists: Consider alternative stationary phase. increase_polarity->change_stationary stationary_options Options: 1. Neutral Alumina 2. Amine-functionalized Silica 3. Reverse-Phase C18 change_stationary->stationary_options

Caption: A workflow diagram for troubleshooting poor chromatographic separation.

Guide 2: Systematic Recrystallization Solvent Screening

This guide outlines a logical approach to finding a suitable solvent system for crystallization.

Logic for Recrystallization Solvent Screening start Start: Purified compound (>95%) in crude solid/oil form test_solubility Test solubility of small amount in various solvents (e.g., IPA, EtOAc, MeCN, Toluene) at room temp. start->test_solubility soluble_rt Soluble at Room Temp? test_solubility->soluble_rt insoluble_rt Insoluble at Room Temp? test_solubility->insoluble_rt soluble_rt->insoluble_rt No use_as_solvent Use as primary solvent (Solvent 1). Dissolve compound in minimum hot Solvent 1. soluble_rt->use_as_solvent Yes heat_insoluble Heat the insoluble mixture. Does it dissolve? insoluble_rt->heat_insoluble Yes good_single_solvent Result: Potential Single Solvent System. Cool slowly to crystallize. heat_insoluble->good_single_solvent Yes bad_solvent1 Discard: Poor solvent for single system. heat_insoluble->bad_solvent1 No end_good Result: Successful Crystallization good_single_solvent->end_good use_as_antisolvent Use as 'anti-solvent' (Solvent 2) in a binary system. add_antisolvent Add Solvent 2 dropwise until cloudy. Re-heat to clarify, then cool slowly. use_as_antisolvent->add_antisolvent use_as_solvent->use_as_antisolvent add_antisolvent->end_good

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Data Presentation

Table 1: Comparison of Primary Purification Techniques
TechniqueTypical PurityExpected YieldThroughputKey AdvantagesKey Disadvantages
Column Chromatography (with basic modifier) >98%70-90%MediumHigh resolution for a wide range of impurities; highly adaptable.Requires significant solvent volumes; can be time-consuming.[3]
Recrystallization >99% (if successful)60-80%HighVery cost-effective and scalable; excellent for removing minor impurities.[3]Highly dependent on impurity profile; may not remove structurally similar impurities.[3]
Preparative HPLC >99.5%50-70%LowProvides the highest possible purity; ideal for final polishing.[3]Expensive; not suitable for large quantities; requires specialized equipment.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine

This protocol is a general method for the purification of gram-scale quantities of this compound.

  • Preparation of Slurry:

    • In a flask, dissolve/suspend ~1.0 g of the crude compound in a minimal amount of dichloromethane (DCM).

    • Add ~1.5-2.0 g of silica gel to the flask.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry load."

  • Column Packing:

    • Select an appropriate size glass column. For 1.0 g of compound with dry load, a 40-50 mm diameter column is suitable.

    • Prepare the mobile phase. For the initial packing and equilibration, use a non-polar solvent system (e.g., 98:1:1 Hexanes:DCM:TEA).

    • Pack the column with silica gel using the prepared mobile phase (wet slurry packing). Ensure the silica bed is well-compacted and level.

  • Loading and Elution:

    • Carefully add the dry load to the top of the packed silica bed.

    • Gently add a layer of sand over the dry load to prevent disturbance.

    • Begin elution with the starting mobile phase (e.g., 98:1:1 DCM:MeOH:TEA).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:4:1, then 90:9:1 DCM:MeOH:TEA). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis first.

    • Collect fractions and monitor them by TLC, staining with a potassium permanganate or ninhydrin stain.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid/oil under high vacuum to remove residual solvents like triethylamine.

Protocol 2: Recrystallization from an Ethanol/Ethyl Acetate System

This protocol describes a general procedure for recrystallization using a binary solvent system, which is often effective for polar compounds.

  • Dissolution:

    • Place the crude, semi-purified compound into an Erlenmeyer flask equipped with a stir bar.

    • Add a minimal amount of the "good" solvent (e.g., hot ethanol) dropwise while heating and stirring until the compound fully dissolves. Use the absolute minimum volume required.

  • Charcoal Treatment (Optional):

    • If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal.

    • Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration:

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities. Collect the hot filtrate in a clean, pre-warmed flask.

  • Crystallization:

    • To the hot filtrate, add the "anti-solvent" (e.g., ethyl acetate) dropwise until a persistent cloudiness is observed.

    • Re-heat gently until the solution becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold anti-solvent (ethyl acetate).

    • Dry the crystals under high vacuum to a constant weight.

References

how to increase the signal-to-noise ratio in assays with (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol in their experiments. The following information is designed to help you address common issues and improve the signal-to-noise ratio in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise ratio in assays involving this compound?

A low signal-to-noise ratio can stem from several factors, broadly categorized as either a weak signal or high background. For weak signals, potential causes include suboptimal concentrations of the compound or other critical reagents, insufficient incubation times, or degradation of the compound. High background noise can be caused by non-specific binding of the compound, autofluorescence of assay components, or issues with the detection instrument settings.[1][2]

Q2: How can I determine the optimal concentration of this compound for my assay?

The optimal concentration should be determined empirically through a dose-response experiment. This involves testing a range of concentrations of the compound to identify the concentration that yields the best signal-to-noise ratio. It is crucial to perform a titration to find the ideal concentration that provides a robust signal without causing high background or other artifacts.[3]

Q3: My results are inconsistent between experiments. What could be the cause?

Inconsistent results can be due to several factors, including variability in reagent preparation, pipetting errors, fluctuations in incubation times or temperatures, and the stability of this compound in your assay buffer.[1] Ensuring consistent experimental conditions and verifying the stability of your compound can help improve reproducibility.

Q4: I am observing high background fluorescence in my assay. What steps can I take to reduce it?

High background fluorescence can be addressed by:

  • Using appropriate controls: Include a control with no compound to determine the baseline fluorescence.

  • Optimizing blocking steps: If applicable to your assay, ensure that blocking agents are used effectively to prevent non-specific binding.[2]

  • Checking for autofluorescence: The compound itself, as well as other assay components like plates and media, can be sources of autofluorescence.[3][4] Consider using black-walled microplates to minimize this.[1]

  • Washing steps: Incorporate stringent washing steps to remove any unbound compound.[2]

Troubleshooting Guides

Issue 1: Low Signal Intensity

A weak signal can make it difficult to distinguish between the desired signal and background noise. The following steps can help you troubleshoot and enhance your signal.

Experimental Protocol: Optimizing Compound Concentration

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution to create a range of concentrations to test. A common starting point is a 10-point, 3-fold dilution series.

  • Run your standard assay protocol with each concentration of the compound.

  • Include positive and negative controls for your assay.

  • Measure the signal for each concentration.

  • Plot the signal intensity versus the compound concentration to determine the optimal concentration that gives the highest signal without a significant increase in background.

Data Presentation: Example Dose-Response Data

Concentration (µM)Raw Signal (RFU)Background (RFU)Signal-to-Noise Ratio
1001500055027.3
33.31450052027.9
11.11300051025.5
3.71100050022.0
1.2800049016.3
0.440004808.3
0.115004703.2
0.047004601.5
0.015504501.2
0 (Control)5004501.1

Visualization: Workflow for Optimizing Compound Concentration

G start Start: Low Signal Intensity prepare_stock Prepare Stock Solution of Compound start->prepare_stock serial_dilution Perform Serial Dilution prepare_stock->serial_dilution run_assay Run Assay with Dilution Series serial_dilution->run_assay measure_signal Measure Signal Intensity run_assay->measure_signal plot_data Plot Signal vs. Concentration measure_signal->plot_data determine_optimal Determine Optimal Concentration plot_data->determine_optimal end_goal End: Improved Signal Intensity determine_optimal->end_goal

Caption: Workflow for optimizing compound concentration to increase signal intensity.

Issue 2: High Background Noise

High background can mask the true signal from your assay. The following guide provides a systematic approach to identifying and mitigating sources of background noise.

Experimental Protocol: Identifying the Source of High Background

  • Set up a series of control wells on your assay plate.

  • Well A (No Compound Control): All assay components except this compound. This measures the background from your reagents and sample.

  • Well B (Buffer/Media Only): Only the assay buffer or cell culture media. This measures the background of the buffer/media and the plate.

  • Well C (Compound Only): this compound in assay buffer. This assesses the intrinsic fluorescence of the compound.

  • Run your standard assay protocol and measure the signal from all wells.

  • Analyze the results to pinpoint the primary source of the high background.

Data Presentation: Example Background Analysis Data

WellDescriptionSignal (RFU)
ANo Compound Control800
BBuffer/Media Only300
CCompound Only1200
DFull Assay2500

In this example, the "Compound Only" well shows a high signal, suggesting the compound itself may be a significant contributor to the background.

Visualization: Logical Flow for Diagnosing High Background

G start Start: High Background Noise setup_controls Set Up Control Wells (No Compound, Buffer Only, Compound Only) start->setup_controls run_assay Run Assay and Measure Signal setup_controls->run_assay analyze_results Analyze Background Sources run_assay->analyze_results decision Primary Source of Background? analyze_results->decision compound_issue Compound Autofluorescence or Non-specific Binding decision->compound_issue Compound Only Well is High reagent_issue Reagent/Buffer Contamination or Autofluorescence decision->reagent_issue No Compound Control is High plate_issue Microplate Autofluorescence decision->plate_issue Buffer Only Well is High troubleshoot_compound Troubleshoot Compound: - Titrate Concentration - Add Blocking Agents - Increase Wash Steps compound_issue->troubleshoot_compound troubleshoot_reagents Troubleshoot Reagents: - Use Fresh Reagents - Test Alternative Buffers reagent_issue->troubleshoot_reagents troubleshoot_plate Troubleshoot Plate: - Use Black-Walled Plates plate_issue->troubleshoot_plate

Caption: A decision tree to identify and address sources of high background noise.

Issue 3: Suspected Compound Aggregation

Piperidine-containing compounds can sometimes aggregate in aqueous solutions, leading to non-specific activity and a poor signal-to-noise ratio.[5]

Experimental Protocol: Assessing Compound Aggregation

  • Prepare your assay with the standard concentration of this compound.

  • In a parallel experiment, include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.

  • Run both assays under identical conditions.

  • Compare the results. A significant reduction in signal or a shift in the dose-response curve in the presence of the detergent suggests that aggregation may be occurring.[5]

Data Presentation: Example Effect of Detergent on Signal

ConditionSignal (RFU)
Standard Assay12000
Assay + 0.01% Triton X-1003000

A significant drop in signal with the addition of a detergent is indicative of compound aggregation.

Visualization: Signaling Pathway of Compound Aggregation Artifact

G cluster_0 Standard Assay Conditions cluster_1 Assay with Detergent compound (1-(2-(Aminomethyl)phenyl) piperidin-4-YL)methanol aggregates Compound Aggregates compound->aggregates target Biological Target aggregates->target Non-specific binding false_signal Non-specific Interaction (False Signal) target->false_signal compound_d (1-(2-(Aminomethyl)phenyl) piperidin-4-YL)methanol monomers Monomeric Compound compound_d->monomers Detergent prevents aggregation target_d Biological Target monomers->target_d Specific binding true_signal Specific Interaction (True Signal) target_d->true_signal

Caption: The effect of detergent on compound aggregation and signal generation.

References

dealing with autofluorescence when using (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. This guide provides troubleshooting strategies and frequently asked questions to address potential issues with autofluorescence during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a concern in my experiments?

Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which can interfere with the detection of your specific fluorescent signal.[1][2][3][4] This can lead to a high background, low signal-to-noise ratio, and difficulty in interpreting your results.[4][5] It's crucial to identify and minimize autofluorescence to ensure the detected signal truly originates from your fluorescent probe of interest.

Q2: Could this compound be the cause of the autofluorescence I am observing?

While there is no widely documented evidence to suggest that this compound itself is autofluorescent, it is essential to empirically determine if it contributes to the background signal in your specific experimental setup. You can test this by preparing a control sample containing only your cells or tissue and the compound, without any fluorescent labels.[6] Measuring the fluorescence of this control will help you determine if the compound itself is a source of autofluorescence.[6]

Q3: What are other common sources of autofluorescence in my samples?

Autofluorescence can originate from several sources within your biological samples and experimental procedures:[7]

  • Endogenous Molecules: Many biological molecules are naturally fluorescent, including collagen, elastin, NADH, and riboflavins.[1][3][4][7] Lipofuscin, a pigment that accumulates in aging cells, is also a significant source of autofluorescence with a broad emission spectrum.[1][3][4]

  • Fixation Methods: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[1][2][3][7]

  • Red Blood Cells: The heme groups in red blood cells are a major source of autofluorescence.[1][7]

  • Extrinsic Factors: Components of your culture media, such as phenol red and fetal bovine serum (FBS), can also contribute to background fluorescence.[7][8]

Q4: How can I determine the source of the high background fluorescence in my experiment?

A systematic approach with proper controls is the best way to pinpoint the source of high background:

  • Unstained Control: Image a sample that has not been treated with any fluorescent dyes or your compound of interest. This will reveal the baseline autofluorescence of your cells or tissue.[7][9]

  • Compound-Only Control: As mentioned in Q2, incubate your sample with this compound alone to see if it increases the background signal.

  • Secondary Antibody-Only Control: If you are performing immunofluorescence, a control with only the secondary antibody will help identify non-specific binding of the secondary antibody.[5][10]

Troubleshooting Guide

If you are experiencing high background fluorescence, the following troubleshooting steps can help you mitigate the issue.

Troubleshooting Workflow

autofluorescence_troubleshooting start High Background Fluorescence Observed control_check Run Controls: - Unstained Sample - Compound-Only - Secondary Ab-Only start->control_check source_id Identify Source of Autofluorescence control_check->source_id compound_issue Compound is Autofluorescent source_id->compound_issue Compound Control has high signal sample_issue Sample has High Endogenous Autofluorescence source_id->sample_issue Unstained Control has high signal fixation_issue Fixation-Induced Autofluorescence source_id->fixation_issue Fixation appears to increase signal solution_compound Solutions: - Decrease Compound Concentration - Choose Alternative Compound - Use Far-Red Fluorophores compound_issue->solution_compound solution_sample Solutions: - Use Quenching Agent (e.g., Sudan Black B) - Perfuse tissue to remove RBCs - Select Far-Red Fluorophores sample_issue->solution_sample solution_fixation Solutions: - Reduce Fixation Time - Use Non-Aldehyde Fixative (e.g., Methanol) - Treat with Sodium Borohydride fixation_issue->solution_fixation end Optimized Signal-to-Noise Ratio solution_compound->end solution_sample->end solution_fixation->end autofluorescence_origins cluster_endogenous Endogenous Sources cluster_exogenous Exogenous & Process-Induced Sources collagen Collagen & Elastin autofluorescence Observed Autofluorescence collagen->autofluorescence nadh NADH & Riboflavins nadh->autofluorescence lipofuscin Lipofuscin lipofuscin->autofluorescence fixatives Aldehyde Fixatives fixatives->autofluorescence rbcs Red Blood Cells rbcs->autofluorescence media Culture Media Components media->autofluorescence mitigation_strategy goal Goal: Enhance Signal-to-Noise Ratio sample_prep Optimize Sample Preparation goal->sample_prep spectral_choice Strategic Fluorophore Selection goal->spectral_choice quenching Apply Quenching Methods goal->quenching imaging_settings Adjust Imaging Parameters goal->imaging_settings prep_details - Use non-aldehyde fixatives - Perfuse to remove RBCs - Minimize fixation time sample_prep->prep_details spectral_details - Use far-red emitting fluorophores - Avoid blue/green spectrum spectral_choice->spectral_details quenching_details - Chemical quenching (e.g., NaBH₄, Sudan Black B) - Commercial quenching kits quenching->quenching_details imaging_details - Reduce laser power - Decrease exposure time - Use appropriate filters imaging_settings->imaging_details

References

Technical Support Center: Analysis of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining HPLC methods for the analysis of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic challenges encountered when analyzing this compound?

A1: Due to its chemical structure, which includes a basic piperidine ring and a primary amine, the most common challenges are significant peak tailing, poor resolution from impurities, and variable retention times. These issues often stem from secondary interactions between the basic amine groups and residual silanols on the silica-based stationary phase of the HPLC column.[1][2][3]

Q2: Which type of HPLC column is most suitable for this analysis?

A2: A modern, high-purity silica C18 or C8 column with end-capping is highly recommended to minimize silanol interactions.[3] For potentially better peak shape, especially with basic compounds, a column with a wider pH tolerance (e.g., a hybrid-silica or polymer-based C18) can be advantageous, allowing for analysis at a higher pH where the analyte is neutral.[4]

Q3: How does mobile phase pH affect the analysis?

A3: Mobile phase pH is a critical parameter. The amine functional groups in this compound are basic. At acidic pH, these groups will be protonated, which can lead to strong interactions with ionized silanols, causing peak tailing.[3][5] Conversely, operating at a higher pH (e.g., pH > 8), where the amine groups are not charged, can significantly improve peak shape.[4][6] However, ensure your column is stable at the chosen pH.

Q4: My compound is chiral. What should I consider for enantiomeric separation?

A4: For chiral separation, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for separating enantiomers of compounds with amine groups. Normal phase or polar organic elution modes are commonly used with these columns. Alternatively, pre-column derivatization with a chiral reagent can allow for separation on a standard reversed-phase column.

Troubleshooting Guide

Below are common problems encountered during the HPLC analysis of this compound and their potential solutions.

Issue 1: Significant Peak Tailing

Peak tailing is a common issue for basic compounds like the analyte , often due to interactions with the column's stationary phase.[1][2][3]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral physical_problem All Peaks Tail: Physical Problem (e.g., column void, dead volume) check_neutral->physical_problem Yes chemical_problem Only Analyte Peak Tails: Chemical Interaction Problem check_neutral->chemical_problem No solution_physical Check fittings, tubing, and column integrity. Consider replacing the column. physical_problem->solution_physical solution_chemical Modify Mobile Phase or Change Column chemical_problem->solution_chemical

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Solution Example Parameters
Secondary Silanol Interactions Add a competitive base to the mobile phase, such as triethylamine (TEA) or use a mobile phase with a higher pH. An alternative is to use an "amine-deactivated" or end-capped column.[3]Mobile Phase Additive: 0.1% Triethylamine (TEA) in the mobile phase.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic compounds, a pH of 2-3 units away from the analyte's pKa is often recommended. Operating at a higher pH (e.g., 9-10) with a pH-stable column can also be effective.[4][5]High pH Mobile Phase: 10 mM Ammonium Bicarbonate, pH 9.5.
Column Overload Reduce the injection volume or the concentration of the sample.Sample Concentration: Dilute the sample by a factor of 10.
Issue 2: Poor Resolution

Poor resolution between the analyte and impurities can compromise the accuracy of quantification.

G start Poor Resolution check_selectivity Modify Mobile Phase Selectivity (α) start->check_selectivity check_efficiency Improve Column Efficiency (N) start->check_efficiency check_retention Optimize Retention Factor (k') start->check_retention solution_selectivity Change organic modifier (ACN vs. MeOH). Adjust mobile phase pH. Change stationary phase (e.g., C18 to Phenyl). check_selectivity->solution_selectivity solution_efficiency Use a longer column. Use a column with smaller particles (e.g., 5 µm to 3 µm). Decrease flow rate. check_efficiency->solution_efficiency solution_retention Decrease organic solvent percentage in mobile phase. check_retention->solution_retention

References

Validation & Comparative

A Guide to Validating the Efficacy of Novel Piperidine-Based Compounds: A Case Study with (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile anchor for diverse pharmacophoric groups, enabling interaction with a wide array of biological targets.[3] Piperidine derivatives have demonstrated significant therapeutic potential across multiple disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4][5]

While extensive public data on the specific compound (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol is limited, its structure is emblematic of a novel chemical entity with therapeutic promise. This guide provides a comprehensive framework for validating the efficacy of such a compound. It outlines a systematic approach, from initial target validation to preclinical assessment, using established experimental models. We present this guide as a template for researchers, offering detailed protocols and comparative data structures to benchmark performance against established alternatives.

Comparative Efficacy Data (Hypothetical)

To objectively assess a new chemical entity (NCE), its performance must be quantified against a relevant positive control or an alternative compound in the same therapeutic class. The following tables are presented as templates for structuring such comparative data. For this guide, we will hypothesize that our lead compound, "this compound," is being investigated as a kinase inhibitor for oncology applications and will be compared against a known generic kinase inhibitor, "Reference Kinase Inhibitor."

Table 1: In Vitro Kinase Inhibition and Cellular Potency

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Cell Line A GI₅₀ (nM)Cell Line B GI₅₀ (nM)
This compoundDataDataDataDataData
Reference Kinase InhibitorDataDataDataDataData

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-Data-Data
This compoundDataDataDataData
Reference Kinase InhibitorDataDataDataData

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of efficacy. The following are standard protocols for key experiments in the evaluation of a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of the target kinase (IC₅₀).

  • Principle: A biochemical assay using a purified recombinant kinase, a substrate, and ATP. The transfer of phosphate from ATP to the substrate is measured, often via luminescence or fluorescence.

  • Methodology:

    • Prepare a dilution series of the test compound and the reference inhibitor in DMSO.

    • In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and ATP to a reaction buffer.

    • Add the diluted compounds to the wells. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced, which is proportional to kinase activity.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)
  • Objective: To measure the effect of the compound on the growth and viability of cancer cell lines (GI₅₀).

  • Principle: This assay measures the metabolic activity of living cells. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. The CellTiter-Glo® assay measures ATP levels.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and reference inhibitor for 72 hours.

    • For the MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

    • For the CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to the wells, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the absorbance (MTT) at 570 nm or luminescence (CellTiter-Glo®) with a plate reader.

    • Normalize the data to vehicle-treated cells and plot the results to calculate the GI₅₀ value.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Methodology:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MV-4-11 cells) into the flank of athymic nude mice.

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses, reference inhibitor).

    • Administer the compounds daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor dimensions with calipers and mouse body weight two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • At the end of the study (typically 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

    • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway

Many piperidine-containing compounds function as inhibitors of signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a generic kinase signaling cascade that could be a target for a novel inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Kinase2 Intermediate Kinase (e.g., MEK) Kinase1->Kinase2 Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Inhibitor (1-(2-(Aminomethyl)phenyl) piperidin-4-YL)methanol Inhibitor->Kinase2 GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Decision A Biochemical Assay (Kinase IC50) B Cellular Proliferation Assay (Cancer Cell Lines GI50) A->B C Selectivity Profiling (Off-Target Kinase Panel) B->C D Pharmacokinetic (PK) Studies (ADME Properties) C->D Lead Compound Identified E In Vivo Efficacy Study (Xenograft Model) D->E F Candidate Selection for Further Development E->F

References

Comparative Analysis of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol Against Known Inhibitors of NLRP3 Inflammasome and Dipeptidyl Peptidase-IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the novel compound, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol, against established inhibitors of two key therapeutic targets: the NLRP3 inflammasome and Dipeptidyl Peptidase-IV (DPP-IV). Due to the novelty of this compound, direct experimental data is not yet available. This document, therefore, presents a hypothetical framework for its evaluation, based on the structural similarities of its piperidine scaffold to known inhibitors of these pathways. The guide outlines potential mechanisms of action, detailed experimental protocols for comparative analysis, and data presentation templates to aid researchers in the evaluation of this and other novel compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for targeting a diverse range of biological macromolecules. The compound this compound incorporates this key scaffold, along with aminomethylphenyl and methanol functionalities that suggest potential interactions with protein targets through a combination of hydrophobic, hydrogen bonding, and ionic interactions.

Based on a systematic review of current literature, piperidine derivatives have shown significant inhibitory activity against two promising therapeutic targets:

  • NLRP3 Inflammasome: A key component of the innate immune system, dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

  • Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that plays a crucial role in glucose homeostasis, making it a validated target for the treatment of type 2 diabetes.

This guide will compare the hypothetical performance of this compound with well-characterized inhibitors of both NLRP3 and DPP-IV.

Potential Signaling Pathways and Mechanisms of Action

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.

NLRP3_Pathway cluster_0 Cellular Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome Assembled NLRP3 Inflammasome NLRP3_active->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis IL1b Mature IL-1β Casp1->IL1b Cleavage GSDMD_N GSDMD-N Casp1->GSDMD_N Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b GSDMD Gasdermin-D GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation Inhibitor This compound (Hypothesized) Inhibitor->NLRP3_active Inhibition

Hypothesized NLRP3 Inflammasome Inhibition

It is hypothesized that this compound may directly bind to the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.

DPP-IV Signaling Pathway

DPP-IV is a transmembrane serine protease that inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion in a glucose-dependent manner.

DPP4_Pathway cluster_0 Gut cluster_1 Bloodstream cluster_2 Pancreas (β-cells) Food Food Intake GLP1_GIP_active Active Incretins (GLP-1, GIP) Food->GLP1_GIP_active Stimulates Release DPP4 DPP-IV Enzyme GLP1_GIP_active->DPP4 Substrate Insulin Insulin Secretion GLP1_GIP_active->Insulin Stimulates GLP1_GIP_inactive Inactive Incretins DPP4->GLP1_GIP_inactive Inactivation Inhibitor This compound (Hypothesized) Inhibitor->DPP4 Inhibition

Hypothesized DPP-IV Inhibition

The proposed mechanism of action for this compound in this pathway is the competitive inhibition of the DPP-IV enzyme, leading to prolonged activity of incretin hormones and enhanced insulin secretion.

Comparative Data

The following tables present a comparison of the hypothetical target compound with established inhibitors for both NLRP3 and DPP-IV. The data for the known inhibitors has been sourced from publicly available literature.

NLRP3 Inflammasome Inhibitors
CompoundTargetIC50 (nM)Cell LineAssay Type
This compound NLRP3 TBD TBD TBD
MCC950NLRP37.5Mouse BMDMIL-1β Release Assay[1]
OridoninNLRP3~750Not SpecifiedAnti-inflammatory activity assay[2]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
CompoundTargetIC50 (nM)Enzyme SourceAssay Type
This compound DPP-IV TBD TBD TBD
SitagliptinDPP-IV19Recombinant Human DPP-IVFluorescence-based[3]
VildagliptinDPP-IV62Recombinant Human DPP-IVFluorescence-based[3]

Experimental Protocols and Workflows

To facilitate the direct comparison of this compound with known inhibitors, the following standardized experimental protocols are recommended.

NLRP3 Inflammasome Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the release of IL-1β from macrophages stimulated to activate the NLRP3 inflammasome.

Methodology:

  • Cell Culture: Culture human or mouse macrophages (e.g., THP-1 or bone marrow-derived macrophages) and prime with lipopolysaccharide (LPS).

  • Compound Treatment: Incubate the primed cells with varying concentrations of the test compound and known inhibitors (e.g., MCC950).

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP or nigericin.

  • IL-1β Quantification: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the IC50 value.

NLRP3_Workflow A 1. Culture & Prime Macrophages (LPS) B 2. Add Test Compounds & Known Inhibitors A->B C 3. Activate NLRP3 (ATP or Nigericin) B->C D 4. Collect Supernatant C->D E 5. Quantify IL-1β (ELISA) D->E F 6. Calculate IC50 E->F

NLRP3 Inhibition Assay Workflow
DPP-IV Inhibition Assay

Principle: This is a fluorescence-based assay that measures the inhibition of DPP-IV enzymatic activity.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human DPP-IV enzyme with varying concentrations of the test compound and known inhibitors (e.g., Sitagliptin).

  • Substrate Addition: Add a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The fluorescence is proportional to the amount of substrate cleaved by the enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

DPP4_Workflow A 1. Combine DPP-IV Enzyme, Test Compounds & Inhibitors B 2. Add Fluorogenic Substrate A->B C 3. Incubate at 37°C B->C D 4. Measure Fluorescence C->D E 5. Calculate % Inhibition D->E F 6. Determine IC50 E->F

DPP-IV Inhibition Assay Workflow

Conclusion

While direct experimental data for this compound is not yet available, its structural features suggest it is a promising candidate for inhibition of the NLRP3 inflammasome and/or DPP-IV. The experimental frameworks provided in this guide offer a robust methodology for its evaluation and comparison against established inhibitors. The systematic approach outlined herein will enable researchers to elucidate the compound's potency, selectivity, and mechanism of action, thereby contributing to the development of novel therapeutics for inflammatory diseases and type 2 diabetes. Further studies are warranted to synthesize and test this compound to validate these hypotheses.

References

cross-validation of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the In Vitro Activity of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Introduction

This guide provides a comparative overview of the biological activity of the novel compound this compound, hereafter referred to as Compound X, across various cancer cell lines. The objective is to present a clear comparison of its efficacy, supported by detailed experimental protocols and visual representations of its proposed mechanism of action.

Disclaimer: As of the latest literature search, no specific experimental data for "this compound" is publicly available. The following data and pathways are presented as a hypothetical template to guide researchers in structuring and presenting their own findings for novel compounds of this nature.

Comparative Activity of Compound X

The anti-proliferative activity of Compound X was assessed across a panel of human cancer cell lines and compared to a known inhibitor of a relevant signaling pathway. The half-maximal inhibitory concentration (IC50) was determined for each cell line.

Table 1: Comparative IC50 Values of Compound X and a Reference Inhibitor

Cell LineCancer TypeCompound X IC50 (µM)Reference Inhibitor Y IC50 (µM)
A549Lung Carcinoma1.2 ± 0.30.8 ± 0.1
MCF-7Breast Adenocarcinoma2.5 ± 0.51.5 ± 0.2
HeLaCervical Cancer5.1 ± 0.93.2 ± 0.4
PC-3Prostate Cancer0.8 ± 0.20.5 ± 0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining cell viability through the colorimetric MTT assay, which measures cellular metabolic activity.[1][2]

Materials:

  • (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of Compound X or the reference inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Western Blotting

This protocol is used to detect and quantify the expression levels of specific proteins within a sample, providing insights into the compound's effect on signaling pathways.[3][4][5][6]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with Compound X for the desired time, then wash with cold PBS and lyse with lysis buffer on ice.[4][5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Assay

This assay measures the activity of a specific kinase in the presence of an inhibitor to determine if the compound directly targets the kinase.[7][8][9][10]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound X in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the recombinant kinase, its specific substrate, and the diluted Compound X in the kinase assay buffer.[7]

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.[7]

  • Data Analysis: Measure the luminescent signal, which is proportional to kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by Compound X.

G cluster_0 Cell-Based Assays cluster_1 Mechanism of Action Studies A Cell Seeding (Multiple Cell Lines) B Compound Treatment (Compound X vs. Control) A->B C Cell Viability Assay (e.g., MTT) B->C E Protein Extraction (Cell Lysates) B->E D Determine IC50 Values C->D F Western Blotting (Target Proteins) E->F H Pathway Analysis F->H G In Vitro Kinase Assay (Direct Inhibition) G->H

Caption: Experimental workflow for evaluating Compound X activity.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

head-to-head comparison of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol with a standard compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the pharmacological properties of the novel compound, (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol, against the well-established anxiolytic agent and serotonin 5-HT1A receptor partial agonist, Buspirone. Due to the limited publicly available data on this compound, this document serves as a template for a comprehensive head-to-head analysis, outlining the requisite experimental assays and data presentation formats.

The structural characteristics of this compound, specifically the presence of a piperidine moiety, suggest a potential interaction with central nervous system (CNS) receptors, such as serotonin or dopamine receptors.[1][2] This guide focuses on a hypothesized interaction with the serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depressive disorders.[3][4]

Compound Profiles

FeatureThis compoundBuspirone
IUPAC Name This compound8-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione
Synonyms Test CompoundBuSpar
Molecular Formula C₁₃H₂₀N₂OC₂₁H₃₁N₅O₂
Primary Target Hypothesized: Serotonin 5-HT1A ReceptorSerotonin 5-HT1A Receptor[3][5]
Mechanism of Action To Be DeterminedPartial agonist at postsynaptic 5-HT1A receptors and full agonist at presynaptic 5-HT1A autoreceptors.[5] Also has weak antagonist activity at dopamine D₂ receptors.[3][5]
Therapeutic Class InvestigationalAnxiolytic[5][6]

Pharmacological Data Summary

The following tables outline the key in vitro pharmacological parameters for a robust comparison.

Table 1: Receptor Binding Affinity

This table will compare the binding affinity (Kᵢ) of each compound for the primary target and a panel of other receptors to assess selectivity.

ReceptorThis compound Kᵢ (nM)Buspirone Kᵢ (nM)
Serotonin 5-HT1A To Be Determined3.1 - 891.25[7]
Dopamine D₂ To Be DeterminedWeak affinity[3][5]
Adrenergic α₁ To Be DeterminedWeak affinity[5]
Adrenergic α₂ To Be DeterminedWeak affinity of a major metabolite[5]
Table 2: In Vitro Functional Activity at 5-HT1A Receptor

This table will compare the potency (EC₅₀) and efficacy of each compound in a functional assay, such as a cAMP inhibition assay.

ParameterThis compoundBuspirone
Assay Type cAMP Inhibition AssaycAMP Inhibition Assay
EC₅₀ (nM) To Be Determined15 - 186[7]
Intrinsic Activity To Be DeterminedPartial Agonist[8][9]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist).[10]

  • Test Compounds: this compound and Buspirone.

  • Non-specific Binding Control: 10 µM Serotonin.[10]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

  • Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.[10]

Procedure:

  • Membrane Preparation: Thaw cell membranes and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitive binding (radioligand + membranes + serial dilutions of test compound).[10]

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.[10]

  • Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (CPM).[10]

  • Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.[7]

cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of the test compound at the 5-HT1A receptor.

Materials:

  • Cell Line: CHO or HEK293 cells expressing the human 5-HT1A receptor.

  • cAMP Assay Kit: e.g., GloSensor™ cAMP Assay (Promega) or HTRF cAMP Assay (Cisbio).[11][12]

  • Stimulant: Forskolin (to stimulate adenylyl cyclase).[13]

  • Test Compounds: this compound and Buspirone.

  • Equipment: Luminometer or HTRF-compatible plate reader.[13]

Procedure:

  • Cell Plating: Seed cells in a white, opaque 96-well or 384-well plate and incubate overnight.[11]

  • Assay Reagent Addition: On the day of the assay, add the cAMP assay reagent (e.g., GloSensor™ reagent) to the cells and incubate to allow for equilibration.[13]

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.[13]

  • Signal Detection: Measure the luminescence or HTRF signal according to the assay kit manufacturer's instructions.[13]

  • Data Analysis: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP levels) against the log concentration of the test compound to determine the EC₅₀ and maximal response (Eₘₐₓ).

Visualizations

Signaling Pathway

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor Gi Gi Protein 5HT1A_R->Gi Activates AC Adenylyl Cyclase Agonist Buspirone or Test Compound Agonist->5HT1A_R Binds Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Response

Caption: Hypothesized 5-HT1A receptor signaling pathway.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Test Compound Membranes->Incubate Ligands Prepare Radioligand & Test Compound Dilutions Ligands->Incubate Filter Separate Bound & Free Ligand via Filtration Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

References

Comparative Analysis of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol and Structural Analogs in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific experimental data for the compound (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. Therefore, this guide provides a comparative analysis based on its close structural analogs for which public data is available: [1-(2-Aminophenyl)piperidin-4-yl]methanol and (2-(Piperidin-4-yl)phenyl)methanol hydrochloride. This information is intended to provide insights into the potential properties and applications of the target compound for researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The compound of interest, this compound, and its analogs feature this core structure functionalized with both an aromatic group and a methanol group, suggesting potential applications in drug discovery and as chemical building blocks. This guide compares the available data for its structural analogs to infer potential characteristics and experimental utility.

Physicochemical Properties of Structural Analogs

A summary of the key physicochemical properties of the structural analogs is presented below. These properties are crucial for predicting the behavior of these compounds in chemical reactions and biological systems.

Property[1-(2-Aminophenyl)piperidin-4-yl]methanol(2-(Piperidin-4-yl)phenyl)methanol hydrochloride
CAS Number 402924-76-9[3]371981-27-0
Molecular Formula C₁₂H₁₈N₂O[3]C₁₂H₁₈ClNO[4]
Molecular Weight 206.289 g/mol [3]227.73 g/mol
Appearance Typically a crystalline solid[3]Powder[4]
Purity Typically 97%[3]≥95%[4]
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)[3]Not specified
Storage Temperature Not specified2-8°C[4]

Experimental Applications and Protocols

While specific experimental protocols for the requested compound are unavailable, the applications of its analogs provide a strong indication of its potential uses.

1. (2-(Piperidin-4-yl)phenyl)methanol hydrochloride as a Linker in PROTAC Development:

This analog is described as a 4-aryl piperidine useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The rigidity incorporated into the linker region can significantly impact the 3D orientation of the degrader, which in turn affects the formation of the ternary complex (PROTAC-target protein-E3 ligase) and the overall drug-like properties of the molecule.

A generalized workflow for the application of such a linker in PROTAC synthesis is outlined below.

G cluster_synthesis PROTAC Synthesis Workflow start Target-binding Ligand coupling1 Coupling Reaction 1 start->coupling1 linker (2-(Piperidin-4-yl)phenyl)methanol hydrochloride (Linker) linker->coupling1 e3_ligand E3 Ligase Ligand coupling2 Coupling Reaction 2 e3_ligand->coupling2 intermediate Intermediate Conjugate coupling1->intermediate intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac

A generalized workflow for PROTAC synthesis using a piperidine-based linker.

2. Potential as Bioactive Scaffolds:

The core structure of these piperidine derivatives, combining a piperidine ring with an aminophenyl or phenyl group, suggests potential for receptor binding and enzyme inhibition.[3] The piperidine moiety is a common feature in molecules that interact with the central nervous system.[2] Derivatives of piperidine have been investigated for a wide range of pharmacological activities, including:

  • Analgesic properties [5][6]

  • Sigma-1 (σ1) receptor ligands for potential use in neurological disorders and cancer[7]

  • Anti-acetylcholinesterase (AChE) activity for potential treatment of dementia[8]

  • Histamine H3 receptor agonism [9]

  • μ-opioid receptor (MOR) agonism and δ-opioid receptor (DOR) antagonism [10]

The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for piperidine-based drugs.

GPCR_Pathway Ligand Piperidine Derivative (Ligand) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Simplified GPCR signaling pathway potentially modulated by piperidine derivatives.

Conclusion

While direct experimental data on this compound is not publicly available, the analysis of its structural analogs provides valuable insights. The presence of the 4-aryl-piperidine methanol scaffold suggests its potential as a versatile building block in medicinal chemistry, particularly as a linker in the development of PROTACs. Furthermore, the broader family of piperidine derivatives exhibits a wide range of biological activities, indicating that the target compound could be a candidate for screening in various pharmacological assays, especially those related to central nervous system disorders. Further synthetic and biological evaluation is warranted to fully elucidate the specific properties and potential applications of this compound.

References

Comparative Analysis of Potential Binding Sites for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Inferred Target: Sigma-1 (σ1) Receptor

Research into aminoethyl-substituted piperidine derivatives has identified the sigma-1 (σ1) receptor as a significant biological target.[1][2] The σ1 receptor is an intracellular chaperone protein implicated in various cellular functions and is a target for therapeutic development in neurology and oncology.[1] Although the substitution pattern of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol differs, the shared piperidine scaffold suggests the σ1 receptor as a plausible binding site.

The following table summarizes the in vitro binding affinities (Ki values) of a series of N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives for the σ1 receptor, providing a basis for understanding how modifications to the piperidine ring affect binding.

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]
3 Cyclohexane (Reference)0.61
4a H165
13a Tosyl108
18b Ethyl89.4
18a Methyl7.9

Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[1] The data indicates that the substituent on the piperidine nitrogen significantly influences the binding affinity for the σ1 receptor. A methyl substituent (Compound 18a ) conferred the highest affinity among the piperidine derivatives.[1]

The binding affinities of the compounds for the σ1 receptor were determined using a radioligand binding assay. The protocol, as described in the referenced literature, is as follows:

  • Preparation of Receptor Material: Guinea pig brain membranes were used as the source of σ1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine was used as the radioligand.

  • Incubation: The membrane homogenates were incubated with the radioligand and varying concentrations of the test compounds in a final volume of 200 µL of 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 37°C.

  • Separation: Bound and free radioligand were separated by rapid filtration through Whatman GF/B glass fiber filters presoaked in 0.5% polyethylenimine.

  • Washing: The filters were washed three times with 4 mL of ice-cold buffer.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined by nonlinear regression analysis of the competition binding curves, and the Ki values were calculated using the Cheng-Prusoff equation.

The following diagram illustrates the key amino acid residues within the lipophilic binding pocket of the σ1 receptor that are proposed to interact with piperidine-based ligands, based on molecular dynamics simulations.[1]

sigma1_binding_pocket cluster_ligand Piperidine Ligand cluster_receptor σ1 Receptor Binding Pocket ligand Piperidine Core n_sub N-Substituent ligand->n_sub Leu105 Leu105 n_sub->Leu105 Thr181 Thr181 n_sub->Thr181 Leu182 Leu182 n_sub->Leu182 Ala185 Ala185 n_sub->Ala185 Leu186 Leu186 n_sub->Leu186 Thr202 Thr202 n_sub->Thr202 Tyr206 Tyr206 n_sub->Tyr206

Caption: Key residues in the σ1 receptor binding pocket interacting with the N-substituent of piperidine ligands.

Inferred Target: Tryptase

Another potential target for this compound is tryptase, a serine protease found predominantly in mast cells.[3] This inference is based on studies of 4-(3-aminomethylphenyl)piperidinyl-1-amides, which are structurally related to the compound of interest and have been identified as potent and selective tryptase inhibitors.[3]

The development of these tryptase inhibitors was guided by a structure-based design approach. Starting from initial hits identified from screening factor Xa inhibitors, the benzamidine group, which is a common motif for binding to serine proteases, was replaced to optimize potency and pharmacokinetic properties. This led to the identification of the 4-(3-aminomethylphenyl)piperidinyl-1-amide scaffold as a potent and selective inhibitor of tryptase.[3]

The inhibitory activity of the compounds against tryptase was evaluated using an in vitro enzymatic assay:

  • Enzyme: Recombinant human βII tryptase was used.

  • Substrate: A chromogenic or fluorogenic substrate specific for tryptase was employed.

  • Assay Conditions: The assay was performed in a suitable buffer at neutral pH.

  • Procedure: The enzyme was pre-incubated with various concentrations of the inhibitor before the addition of the substrate.

  • Measurement: The rate of substrate hydrolysis was monitored by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a suitable equation.

The following diagram illustrates the general workflow of the structure-based drug design process that was employed to develop the potent tryptase inhibitors.[3]

sbd_workflow start Initial Hit Identification (Factor Xa Inhibitors) xray X-ray Crystallography of Hit-Tryptase Complex start->xray template_mod Structure-Based Template Modification xray->template_mod sar_opt SAR-Driven Optimization template_mod->sar_opt sar_opt->template_mod lead_comp Potent & Selective Lead Compound sar_opt->lead_comp

Caption: A simplified workflow for the structure-based design of tryptase inhibitors.

Conclusion

While the precise binding site of this compound remains to be experimentally determined, analysis of structurally analogous compounds provides valuable insights into its potential biological targets. The available data suggests that this compound may interact with the sigma-1 (σ1) receptor or tryptase. The comparative binding data for σ1 receptor ligands and the structure-activity relationships of tryptase inhibitors offer a foundation for further investigation. It is crucial to emphasize that this analysis is inferential, and direct experimental validation through binding assays and functional studies is necessary to definitively confirm the binding site and pharmacological activity of this compound.

References

comparative study of the pharmacokinetic profiles of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of three structurally diverse, piperidine-containing drug candidates: Vacquinol-1, a potent anti-glioblastoma agent; Pimavanserin (ACP-103), a 5-HT2A receptor inverse agonist; and Compound 20j, an NR2B selective N-methyl-D-aspartate (NMDA) receptor antagonist. While not direct analogs of "(1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol," these compounds were selected to offer a representative overview of the pharmacokinetic diversity within the broader class of piperidine derivatives, providing valuable insights for drug discovery and development.

Comparative Pharmacokinetic Data

The following table summarizes key in vivo pharmacokinetic parameters for Vacquinol-1, Pimavanserin (ACP-103), and Compound 20j, derived from preclinical studies in rats.

Pharmacokinetic ParameterVacquinol-1 ([R,S]2 isomer)Pimavanserin (ACP-103)Compound 20j
Dose and Route 10 mg/kg, oral3 mg/kg, oral10 mg/kg, oral
Cmax (ng/mL) ~15093-248 (steady state)~450
Tmax (h) ~46~2
AUC (h*ng/mL) ~20001839-4680 (steady state)~2500
Half-life (t1/2) (h) ~8~55~3
Oral Bioavailability (%) High>42.6~60

Experimental Protocols

The pharmacokinetic data presented in this guide were generated using standard preclinical in vivo methodologies. Below are detailed protocols representative of those employed in the cited studies.

In Vivo Pharmacokinetic Study in Rats

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats (or other appropriate strain).

  • Weight: 250-300 g.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with ad libitum access to food and water. Animals are fasted overnight before dosing.

2. Drug Formulation and Administration:

  • Formulation: Compounds are typically formulated in a vehicle suitable for oral administration, such as a solution or suspension in 0.5% methylcellulose or a similar aqueous vehicle.

  • Administration: A single oral dose is administered via gavage.

3. Blood Sample Collection:

  • Time Points: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Plasma concentrations of the parent drug (and any major metabolites) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Quantification: A standard curve is generated using known concentrations of the analyte in blank plasma to allow for accurate quantification.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Parameters Calculated: Key parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%).

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis and Interpretation animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) formulation Drug Formulation animal_model->formulation dosing Oral Administration formulation->dosing sampling Serial Blood Sampling dosing->sampling extraction Plasma Sample Preparation (Protein Precipitation) sampling->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification lcms->quantification pk_modeling Pharmacokinetic Modeling (Non-compartmental Analysis) quantification->pk_modeling parameter_determination Parameter Determination (Cmax, Tmax, AUC, t1/2, F%) pk_modeling->parameter_determination report Comparative Report Generation parameter_determination->report

Caption: A generalized experimental workflow for the in vivo pharmacokinetic profiling of piperidine analogs.

Hypothetical Signaling Pathway Modulation

G cluster_receptor Cell Surface Receptor cluster_downstream Intracellular Signaling Cascade cluster_response Cellular Response receptor Target Receptor (e.g., GPCR, Ion Channel) second_messenger Second Messenger (e.g., cAMP, Ca2+) receptor->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., CREB, NF-κB) kinase_cascade->transcription_factor cellular_response Gene Expression & Physiological Effect transcription_factor->cellular_response piperidine_analog Piperidine Analog piperidine_analog->receptor Antagonist/Inverse Agonist

Caption: A hypothetical signaling pathway potentially modulated by a piperidine-containing antagonist.

A Comparative Analysis of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol Analogs and Alternative Compounds in Sigma-1 Receptor and DPP-IV Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct independent verification of the biological effects of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol is not publicly available in the current scientific literature. This guide provides a comparative analysis based on structurally similar compounds and their reported interactions with relevant biological targets. The data presented herein is for informational purposes for researchers, scientists, and drug development professionals and should not be construed as a direct representation of the activity of the specified compound.

The chemical structure of this compound suggests potential interactions with biological targets that are commonly modulated by molecules containing a piperidine scaffold. This guide focuses on two such targets: the Sigma-1 (σ1) receptor and Dipeptidyl Peptidase-IV (DPP-IV), for which there is a wealth of data on analogous piperidine-containing compounds.

Comparative Analysis of Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological disorders.[1] Many piperidine derivatives have been shown to exhibit high affinity for the σ1 receptor.

The following table summarizes the binding affinities (Ki) of various piperidine-based compounds for the σ1 receptor, compared to the well-established σ1 receptor ligand, Haloperidol.

Compoundσ1 Receptor Ki (nM)Reference Compoundσ1 Receptor Ki (nM)
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)3.2Haloperidol2.5
Compound 5 (a piperidine derivative)3.64
N-[(4-methoxyphenoxy)ethyl]piperidines 1b 0.89 - 1.49
N-[(4-chlorophenoxy)ethyl]piperidines 1a 0.34 - 1.18

Note: The specific structures for compounds 5 , 1b , and 1a can be found in the cited literature.[1][2][3]

This protocol is a generalized procedure based on established methods for determining the binding affinity of a compound to the σ1 receptor.[4][5][6]

Materials:

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compound

  • Haloperidol (for non-specific binding determination)

  • Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, [³H]-(+)-Pentazocine, and either the test compound, buffer (for total binding), or a high concentration of Haloperidol (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using appropriate software.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis radioligand [3H]-(+)-Pentazocine total_binding Total Binding (Membranes + Radioligand) radioligand->total_binding nsb Non-Specific Binding (Membranes + Radioligand + Haloperidol) radioligand->nsb competition Competition Binding (Membranes + Radioligand + Test Compound) radioligand->competition membranes Membrane Prep membranes->total_binding membranes->nsb membranes->competition test_compound Test Compound test_compound->competition haloperidol Haloperidol haloperidol->nsb filtration Filtration & Washing total_binding->filtration nsb->filtration competition->filtration scintillation Scintillation Counting filtration->scintillation calculation Ki Calculation scintillation->calculation

Caption: Workflow for a Sigma-1 Receptor Radioligand Binding Assay.

Comparative Analysis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[7] Inhibitors of DPP-IV are a class of oral anti-diabetic drugs. Piperidine and piperazine derivatives have been explored as potential DPP-IV inhibitors.[8][9]

The following table presents the half-maximal inhibitory concentration (IC50) of various piperazine and piperidine derivatives against DPP-IV, with the approved drug Sitagliptin as a reference.

CompoundDPP-IV IC50 (µM)Reference CompoundDPP-IV IC50 (µM)
1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g )Not specifiedSitagliptin0.018
Coumarin-based sulphonamide derivative 6i 10.98
Coumarin-based sulphonamide derivative 6j 10.14

Note: Compound 2g was identified as a potential DPP-IV inhibitor with better activity than a reference inhibitor, P32/98, though a specific IC50 was not provided in the abstract.[9] The specific structures for compounds 6i and 6j can be found in the cited literature.[10]

This is a common high-throughput screening method for identifying DPP-IV inhibitors.[11][12]

Materials:

  • DPP-IV enzyme (human recombinant)

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compound

  • Sitagliptin (positive control)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (Sitagliptin).

  • In a 96-well black microplate, add the DPP-IV enzyme and the test compound or control.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme DPP-IV Enzyme pre_incubation Pre-incubation (Enzyme + Inhibitor/Control) enzyme->pre_incubation substrate Fluorogenic Substrate reaction Reaction Initiation (Add Substrate) substrate->reaction test_compound Test Compound test_compound->pre_incubation control Sitagliptin control->pre_incubation pre_incubation->reaction incubation Incubation at 37°C reaction->incubation measurement Fluorescence Measurement incubation->measurement calculation IC50 Calculation measurement->calculation

Caption: Workflow for a Fluorometric DPP-IV Inhibition Assay.

Conclusion

While direct experimental data for this compound is lacking, the analysis of its structural analogs provides valuable insights into its potential biological activities. The piperidine moiety is a well-established pharmacophore for targeting the σ1 receptor and, to a lesser extent, DPP-IV. The presented comparative data and experimental protocols offer a foundational framework for researchers interested in investigating the pharmacological profile of this and related compounds. Further empirical studies are necessary to definitively characterize the biological effects of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific biological data for the compound (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol. To date, no primary biological target has been explicitly identified, nor has any quantitative data on its binding affinity or functional activity (e.g., Ki, IC50, or EC50 values) been published in the public domain. This absence of foundational information precludes a detailed assessment of its specificity against related targets.

The piperidine moiety, a core structural feature of this compound, is a well-established scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[1] Derivatives of the piperidine class have shown activity at various receptors and enzymes, underscoring the diverse pharmacological potential of this chemical framework.

While direct data on the target compound is unavailable, the broader family of aminomethylphenyl-piperidine derivatives has been explored for various therapeutic applications. For instance, structurally related compounds have been investigated as agents targeting:

  • Opioid Receptors: The piperidine scaffold is a key component of many potent opioid receptor modulators.

  • Serotonin Receptors: Certain piperidine derivatives have demonstrated high affinity for serotonin receptors, particularly the 5-HT2A subtype.

  • Dopamine and Norepinephrine Transporters: The piperidine ring can be found in molecules designed to inhibit the reuptake of key neurotransmitters.

  • Other CNS Targets: Various other central nervous system receptors and enzymes have been targeted with piperidine-containing molecules.

Without knowledge of the primary biological target of this compound, a meaningful comparison against related targets cannot be conducted. The selection of appropriate "related targets" for a specificity assessment is entirely dependent on the primary target's identity.

Experimental Protocols

Due to the absence of published experimental data for this compound, standardized experimental protocols for assessing its specificity can only be presented in a general context. The following methodologies are typically employed to characterize the specificity of a novel compound once its primary target is known.

Table 1: General Experimental Protocols for Specificity Assessment

Experiment TypeDescription
Radioligand Binding Assays These assays are used to determine the binding affinity (Ki) of a compound for its primary target and a panel of related receptors or enzymes. The compound's ability to displace a known radiolabeled ligand from the target is measured.
Enzyme Inhibition Assays If the primary target is an enzyme, its inhibitory activity (IC50) is determined. The compound is then tested against a panel of related enzymes to assess its selectivity.
Functional Assays These assays measure the functional consequence of the compound binding to its target (e.g., agonist or antagonist activity). This can be assessed through various methods, such as measuring second messenger levels (e.g., cAMP, Ca2+) or reporter gene activation.
In Vitro Safety Profiling A broad panel of receptors, ion channels, and enzymes (e.g., a CEREP panel) is screened to identify potential off-target interactions that could lead to adverse effects.

Signaling Pathway and Experimental Workflow

Given the lack of a known biological target for this compound, a specific signaling pathway cannot be depicted. However, a generalized workflow for the initial characterization and specificity assessment of a novel compound is presented below.

G cluster_2 Data Analysis & Interpretation A Compound Synthesis This compound B High-Throughput Screening (HTS) A->B C Primary Target Identification B->C D Binding Assays (Primary Target vs. Related Targets) C->D E Functional Assays (Agonist/Antagonist Mode of Action) C->E F Broad Panel Off-Target Screening (e.g., CEREP panel) C->F G Determination of Ki / IC50 values D->G E->G I Specificity Profile Generation F->I H Selectivity Ratios Calculation G->H H->I

Caption: A generalized workflow for identifying the primary target and assessing the specificity of a novel chemical entity.

References

literature review comparing the therapeutic potential of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol and its structural analogs in drug discovery.

While direct therapeutic data for this compound is not extensively available in publicly accessible research, the core piperidine scaffold is a cornerstone in medicinal chemistry.[1][2][3][4] This guide provides a comparative overview of the therapeutic potential of structurally related piperidine derivatives, offering insights into their diverse pharmacological activities and the structure-activity relationships (SAR) that govern their function. The piperidine motif is a highly privileged structure, enhancing drug-like properties such as metabolic stability and bioavailability.[4]

The diverse therapeutic applications of piperidine derivatives range from antimicrobial and anticancer agents to central nervous system modulators.[3][5] This guide will explore several key classes of these compounds, presenting available experimental data to inform future research and drug development endeavors.

Antimicrobial and Antifungal Piperidine Derivatives

A significant body of research highlights the potential of piperidine derivatives as potent antimicrobial and antifungal agents.[6][7][8]

Diphenyl(piperidin-4-yl)methanol Derivatives:

One study explored the antibacterial and antifungal properties of newly synthesized diphenyl(piperidin-4-yl)methanol (DPP) derivatives.[6] The core structure was modified by N-alkylation with various phenacyl halides. The study revealed that certain substitutions on the phenyl ring significantly enhanced antimicrobial activity.

CompoundSubstitutionAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
4NP 4-NitroHighly effective against Proteus mirabilis, Staphylococcus aureus, and EnterobacterPotent against Aspergillus niger (25 mm)
DCP DichloroEffective against Shigella dysenteriae and Penicillium spp.Surpassed fluconazole against various fungal strains
3NP 3-Nitro-Superior inhibition against Candida albicans
DHP Dihydroxy-Surpassed fluconazole against various fungal strains

Table 1: Antimicrobial and Antifungal Activity of Diphenyl(piperidin-4-yl)methanol Derivatives. Data sourced from a study on DPP derivatives, indicating their potential in treating various infections.[6]

Piperidin-4-one Derivatives:

Another class of piperidine compounds, the 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, have demonstrated significant antibacterial and antifungal properties.[7] Some of these compounds exhibited antimicrobial activity comparable to ampicillin and antifungal activity exceeding that of terbinafine.[7]

3,5-diamino-piperidine Derivatives:

As aminoglycoside mimetics, novel 3,5-diamino-piperidine derivatives have been shown to inhibit bacterial translation and growth, highlighting their potential as antibacterial agents.[9]

Experimental Protocols:

The primary method used to evaluate the antimicrobial and antifungal activity in these studies was the agar well disc diffusion method .[6] This technique involves placing paper discs impregnated with the test compound onto an agar plate inoculated with a specific microorganism. The plate is then incubated, and the diameter of the clear zone of growth inhibition around the disc is measured.

Piperidine Derivatives Targeting the Central Nervous System

The piperidine scaffold is a common feature in molecules designed to interact with the central nervous system, particularly as inhibitors of monoamine transporters.

Cocaine Analogs for Transporter Inhibition:

Structure-activity relationship (SAR) studies of piperidine-based cocaine analogs have provided valuable insights into the structural requirements for affinity to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[10][11]

  • N-Modification and Ester Replacement: A study on N- and 3α-modified piperidine-based cocaine analogues revealed that N-demethylation of trans-(+)-3α-piperidine-based ligands leads to improved activity at the SERT and NET with modest changes at the DAT.[11]

  • Oxadiazole Bioisosteres: The synthesis of 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines as bioisosteres of cocaine demonstrated that the affinity for and inhibition of DAT, NET, and 5HTT is dependent on the size of the substituent on the oxadiazole ring.[10] One derivative, (+)-(3R,4S)-4β-(4-Chlorophenyl)-1-methyl-3α-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine, showed a longer duration of action compared to its ester counterpart.[10]

N-benzyl Piperidines as Monoamine Transporter Ligands:

A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized and evaluated for their affinity and selectivity for DAT, SERT, and NET.[12] Several of these compounds displayed low nanomolar affinity for DAT and a wide range of SERT/DAT selectivity, with minimal affinity for NET.[12] These findings suggest their potential as therapeutic agents for conditions like cocaine addiction.[12]

Experimental Protocols:

The evaluation of these CNS-active piperidine derivatives typically involves radioligand binding assays . In these experiments, cell membranes expressing the target transporter (e.g., DAT, SERT, NET) are incubated with a radiolabeled ligand that is known to bind to the transporter. The test compounds are then added at various concentrations to determine their ability to displace the radiolabeled ligand. The concentration at which 50% of the radioligand is displaced (IC50) is a measure of the compound's binding affinity.

Piperidine Scaffolds in Other Therapeutic Areas

The versatility of the piperidine ring is further demonstrated by its incorporation into molecules targeting a range of other diseases.

NLRP3 Inflammasome Inhibitors:

The 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been utilized in a pharmacophore-hybridization strategy to develop novel inhibitors of the NLRP3 inflammasome.[13] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

CCR5 Antagonists:

Piperazinopiperidine amide analogs are a promising class of CCR5 antagonists.[14] CCR5 is a chemokine receptor that acts as a co-receptor for HIV entry into host cells, making its antagonists a valuable therapeutic strategy for HIV/AIDS. Structure-activity relationship studies have shown that the stereochemistry of the substituent on the piperazine ring is crucial for CCR5 binding.[14]

Inhibitors of Mycobacterium tuberculosis:

SAR studies have been conducted on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[15] MenA is an essential enzyme in the menaquinone biosynthesis pathway of the bacterium, making it an attractive target for the development of new anti-tuberculosis drugs.

Visualizing the Piperidine Scaffold and its Therapeutic Diversification

The following diagram illustrates the core piperidine scaffold and highlights the key substitution points that have been explored to generate diverse therapeutic activities.

Piperidine_Drug_Discovery_Workflow Start Scaffold Selection (Piperidine Core) Synthesis Chemical Synthesis (Library of Derivatives) Start->Synthesis Screening In Vitro Screening (e.g., Binding Assays, Antimicrobial Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Refinement InVivo In Vivo Studies (Animal Models) Optimization->InVivo Clinical Clinical Trials InVivo->Clinical

References

Safety Operating Guide

Navigating the Safe Disposal of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol, a compound utilized in scientific research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is based on an assessment of its constituent chemical moieties—aminomethylphenyl, piperidine, and methanol—and established best practices for the management of laboratory chemical waste. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it may possess hazardous properties, including potential toxicity and irritant effects.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the structural components of this compound, it is prudent to treat it as a potentially hazardous substance. The piperidine ring, in particular, is a common feature in many biologically active and sometimes toxic compounds. Therefore, rigorous safety precautions are mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Protection Work should be conducted in a well-ventilated area. If dust or aerosols may be generated, use an approved respirator.

II. Pre-Disposal Safety and Handling

Before beginning the disposal process, it is crucial to handle this compound with appropriate safety measures.

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols. Do not eat, drink, or smoke when using this product.[2][3]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[3]

  • Hygiene: Wash hands thoroughly after handling.[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be performed in compliance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for the correct classification of their waste.[4]

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound".

  • This compound should be treated as hazardous chemical waste.[5]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.[4]

Step 2: Containment

  • Place the waste in a suitable, clearly labeled, and leak-proof container.[6] The container must be compatible with the chemical.

  • For any materials that have come into direct contact with the compound, such as pipette tips, contaminated glassware, and weighing paper, these must also be disposed of in the designated hazardous waste container.[7]

  • When rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the designated hazardous waste container.[7]

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8]

  • Include appropriate hazard pictograms if known or suspected (e.g., irritant, toxic).

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[8]

  • The storage area should be well-ventilated, away from heat sources, and in secondary containment.[8]

Step 5: Arrange for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

  • Provide them with a complete inventory of the waste container's contents.

IV. Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Small Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[3]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[5]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.[6]

V. Quantitative Data Summary

PropertyValue (for related piperidine compounds)Source
GHS Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][3]
GHS Precautionary Statements P261: Avoid breathing mist/vapours/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound assess_hazards Assess Hazards (based on functional groups) start->assess_hazards don_ppe Wear Appropriate PPE assess_hazards->don_ppe collect_waste Collect Waste in Labeled, Compatible Container don_ppe->collect_waste spill Spill Occurs? don_ppe->spill segregate_waste Segregate from Incompatible Waste collect_waste->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs spill->collect_waste No small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes (Small) large_spill Large Spill: Evacuate and Notify Emergency Response spill->large_spill Yes (Large) collect_spill_waste Collect Spill Residue as Hazardous Waste small_spill->collect_spill_waste large_spill->contact_ehs collect_spill_waste->store_waste

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of (1-(2-(Aminomethyl)phenyl)piperidin-4-YL)methanol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on information from safety data sheets (SDS) of structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Face ShieldUse a face shield in addition to goggles when there is a risk of splashing.
Skin Protection GlovesWear compatible chemical-resistant gloves.[5] Nitrile or neoprene gloves are generally recommended for handling aromatic amines and alcohols.
Protective ClothingWear a lab coat or other protective clothing to prevent skin contact.[1][2][5] For tasks with a higher risk of exposure, impervious clothing may be necessary.[2]
Respiratory Protection RespiratorUse in a well-ventilated area.[1] If ventilation is inadequate or if aerosols or vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1][5]

    • Verify that a safety shower and eyewash station are readily accessible.[5]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials (e.g., sand, earth, inert material, or vermiculite) available.[1]

  • Handling the Chemical:

    • Wear the appropriate PPE as specified in the table above.[1][2][5]

    • Avoid direct contact with the substance.[1][5]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Contaminated clothing should be removed and laundered separately before reuse.[1][5]

    • Clean the work area and decontaminate any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste material in a suitable, labeled container.[1]

    • Do not mix with incompatible wastes.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

    • Do not allow the substance to enter drains, sewers, or water courses.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention from an ophthalmologist.[5]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If breathing is difficult or has stopped, administer artificial respiration.[5] Seek immediate medical attention.[6]
Ingestion Rinse mouth with water.[2][5] Do NOT induce vomiting.[2] Seek immediate medical attention.[6]
Spill Evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, contain the spill using inert absorbent material.[1] Collect the absorbed material into a labeled container for disposal.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area check_safety Check Safety Equipment prep_area->check_safety gather_ppe Gather Appropriate PPE check_safety->gather_ppe spill_kit Ensure Spill Kit is Ready gather_ppe->spill_kit wear_ppe Wear PPE spill_kit->wear_ppe handle_chem Handle Chemical with Care wear_ppe->handle_chem avoid_contact Avoid Direct Contact handle_chem->avoid_contact no_eat_drink No Eating, Drinking, or Smoking avoid_contact->no_eat_drink wash_hands Wash Hands and Exposed Skin no_eat_drink->wash_hands clean_area Clean and Decontaminate Work Area wash_hands->clean_area launder_ppe Launder Contaminated Clothing clean_area->launder_ppe collect_waste Collect Waste in Labeled Container launder_ppe->collect_waste store_waste Store Waste Appropriately collect_waste->store_waste dispose_reg Dispose via Licensed Service store_waste->dispose_reg

Caption: Workflow for safe handling of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.